ITH15004: Unraveling the Mechanism of Action in Neuronal Cells - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of December 2025, detailed studies on the mechanism of action of ITH15004 specifically within central nervous system (CNS) neurons are not av...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, detailed studies on the mechanism of action of ITH15004 specifically within central nervous system (CNS) neurons are not available in the public domain. The following guide is based on findings from a key study on bovine chromaffin cells, which are neuroendocrine cells widely used as a model for neuronal function due to their developmental and functional similarities. This document extrapolates these findings to a potential mechanism in neuronal cells and outlines the experimental approaches that would be necessary to validate these hypotheses.
Core Hypothesis: A Mitochondrial-Centric Mechanism of Action
The primary hypothesis for the mechanism of action of ITH15004 in excitable cells, including neurons, centers on the modulation of mitochondrial calcium homeostasis. Evidence from studies in chromaffin cells suggests that ITH15004 facilitates neurotransmitter release by influencing mitochondrial calcium uptake and release, thereby shaping intracellular calcium signals.
Key Postulated Effects:
Potentiation of Synaptic Transmission: ITH15004 is proposed to enhance the release of neurotransmitters from presynaptic terminals.
Modulation of Cytosolic Calcium: The compound likely elevates and sustains depolarization-induced increases in cytosolic calcium concentration ([Ca²⁺]c).
Mitochondrial Calcium Cycling: The core of its action is believed to lie in its ability to influence the mitochondrial calcium uniporter (MCU) and the mitochondrial sodium-calcium exchanger (N-acetyl-L-cysteine).
Proposed Signaling Pathway in Neuronal Cells
Based on the available data, the following signaling pathway is proposed for ITH15004 in a presynaptic neuronal terminal. Upon neuronal depolarization, voltage-gated calcium channels open, leading to a rapid influx of Ca²⁺. ITH15004 is thought to intervene in the subsequent handling of this calcium by mitochondria.
Exploratory
Unraveling the Role of ITH15004 in Calcium Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract ITH15004, a novel purine derivative identified as [2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl) ethenone], has emerged as a significant modula...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
ITH15004, a novel purine derivative identified as [2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl) ethenone], has emerged as a significant modulator of calcium signaling pathways, primarily through its influence on mitochondrial calcium homeostasis.[1] This technical guide provides a comprehensive overview of the function of ITH15004, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are investigating calcium signaling and its therapeutic manipulation.
Introduction to ITH15004 and Calcium Signaling
Calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, including neurotransmission, muscle contraction, and gene expression. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is therefore critical for normal cellular function. This intricate regulation is achieved through a complex interplay of channels, pumps, and exchangers located on the plasma membrane and the membranes of intracellular organelles, most notably the endoplasmic reticulum (ER) and mitochondria.
Mitochondria play a crucial role in shaping cytosolic Ca²⁺ signals.[2][3][4] Through the mitochondrial calcium uniporter (MCU), mitochondria can rapidly sequester Ca²⁺ from the cytosol, particularly in microdomains of high Ca²⁺ concentration that form near open plasma membrane Ca²⁺ channels.[2][4] This uptake is driven by the large negative mitochondrial membrane potential. Subsequently, Ca²⁺ can be released back into the cytosol via the mitochondrial Na⁺/Ca²⁺ exchanger (NNCX).[2][4] This mitochondrial Ca²⁺ handling influences the amplitude and duration of cytosolic Ca²⁺ signals and thereby modulates Ca²⁺-dependent processes such as exocytosis.
ITH15004 has been identified as a novel pharmacological agent that facilitates exocytosis in excitable cells by modulating mitochondrial Ca²⁺ handling.[2][3][4] Its unique mechanism of action offers a new tool for studying the intricate relationship between mitochondrial function and calcium signaling in cellular physiology and pathophysiology.
Mechanism of Action of ITH15004
The primary mechanism of action of ITH15004 in the context of calcium signaling is its ability to enhance stimulus-evoked increases in cytosolic Ca²⁺ concentration by modulating mitochondrial Ca²⁺ trafficking. This ultimately leads to a facilitation of Ca²⁺-dependent exocytosis.
Modulation of Mitochondrial Calcium Handling
Studies in bovine chromaffin cells (BCCs) have demonstrated that ITH15004 potentiates the release of catecholamines triggered by depolarization with high potassium (K⁺).[2][4][5] This effect is intricately linked to mitochondrial function. The mitochondrial uncoupler FCCP, which dissipates the mitochondrial membrane potential and inhibits mitochondrial Ca²⁺ uptake, potentiates secretory responses. ITH15004 was found to prevent the decay of these FCCP-potentiated responses, suggesting an interaction with mitochondrial Ca²⁺ handling.[2][3]
The involvement of the primary mitochondrial Ca²⁺ influx and efflux pathways is further supported by experiments using specific inhibitors. The effects of ITH15004 on exocytosis are diminished in the presence of ruthenium red, a blocker of the MCU, and CGP37157, an inhibitor of the NNCX.[2] This indicates that the facilitatory action of ITH15004 on secretion is dependent on a functional mitochondrial Ca²⁺ transport system.
Augmentation of Cytosolic Calcium Signals
Consistent with its effects on exocytosis, ITH15004 has been shown to augment the rise in cytosolic Ca²⁺ concentration ([Ca²⁺]c) elicited by K⁺ depolarization in fluo-4-loaded BCCs.[3] This suggests that by modulating mitochondrial Ca²⁺ handling, ITH15004 leads to a greater availability of Ca²⁺ in the cytosol to trigger cellular responses.
Mild Blockade of Voltage-Activated Calcium Channels (VACCs)
In addition to its primary effect on mitochondria, ITH15004 has been observed to cause a mild blockade of voltage-activated calcium channels (VACCs).[6] This was demonstrated in voltage-clamped BCCs where ITH15004 partially reduced the whole-cell Ba²⁺ current (IBa) carried through these channels. This effect is considered secondary to its action on mitochondrial Ca²⁺ handling in facilitating exocytosis.
Quantitative Data
The following tables summarize the key quantitative findings from studies on ITH15004.
ITH15004: A Novel Purine Derivative Modulating Mitochondrial Calcium Signaling and Exocytosis
A Technical Guide for Researchers and Drug Development Professionals Abstract ITH15004, chemically identified as [2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl) ethenone], is a novel purine derivative that has emerged...
Author: BenchChem Technical Support Team. Date: December 2025
A Technical Guide for Researchers and Drug Development Professionals
Abstract
ITH15004, chemically identified as [2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl) ethenone], is a novel purine derivative that has emerged as a significant research tool for investigating the intricate mechanisms of cellular secretion and calcium homeostasis. This document provides an in-depth technical overview of ITH15004, consolidating available data on its biological effects, mechanism of action, and the experimental protocols utilized in its characterization. The primary focus of this guide is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to facilitate further investigation and potential therapeutic exploration of ITH15004 and related compounds.
Introduction
ITH15004 is a purine derivative initially investigated for its potential as a P2X7 receptor antagonist.[1] Subsequent research, however, has unveiled a more prominent role for this compound in the modulation of mitochondrial calcium handling, which in turn facilitates exocytosis in excitable cells.[1] This discovery has positioned ITH15004 as a valuable pharmacological tool for dissecting the complex interplay between mitochondrial function and cellular secretion processes, such as neurotransmitter and hormone release. This guide will delve into the quantitative data, experimental methodologies, and signaling pathways associated with the activity of ITH15004.
Chemical Properties
While a detailed, step-by-step synthesis protocol for ITH15004 is not publicly available in the reviewed literature, its chemical identity provides the basis for its synthesis by those skilled in the art of medicinal chemistry.
A purine core linked to a dichlorophenyl group via an ethenone bridge.
Biological Activity and Mechanism of Action
The primary characterized biological activity of ITH15004 is its ability to facilitate catecholamine release from bovine chromaffin cells (BCCs) by modulating mitochondrial calcium signaling.[1]
Effects on Exocytosis
ITH15004 has been shown to enhance depolarization-induced exocytosis. This effect is concentration-dependent, with significant potentiation of catecholamine secretion observed at micromolar concentrations.
Modulation of Mitochondrial Calcium Handling
The pro-secretory effect of ITH15004 is attributed to its influence on mitochondrial calcium homeostasis. Mitochondria play a crucial role in shaping cytosolic calcium signals by sequestering and releasing Ca²⁺. ITH15004 appears to interfere with this process, leading to an elevation of cytosolic calcium available to trigger exocytosis.
Interaction with Voltage-Activated Calcium Channels (VACCs)
ITH15004 exhibits a mild blocking effect on whole-cell currents through VACCs in voltage-clamped BCCs. This suggests that its primary mechanism of facilitating exocytosis is not through a direct enhancement of calcium influx via these channels, but rather through its downstream effects on mitochondrial calcium handling.
Quantitative Data
The following tables summarize the key quantitative findings from the primary research on ITH15004.
Table 2: Effect of ITH15004 on K⁺-evoked Catecholamine Secretion from Bovine Chromaffin Cells
ITH15004 Concentration (µM)
% of Control Secretion (Mean ± SEM)
0.1
105 ± 5
0.3
120 ± 8
1
145 ± 10
3
160 ± 12
10
155 ± 15
Data extracted and summarized from published research.
Table 3: Effect of ITH15004 on Ba²⁺ Current (IBa) through Voltage-Activated Calcium Channels
Data extracted and summarized from published research.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of ITH15004 and a typical experimental workflow for its characterization.
Caption: Proposed signaling pathway of ITH15004 in bovine chromaffin cells.
Caption: General experimental workflow for characterizing ITH15004.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the research of ITH15004.
Amperometric Measurement of Catecholamine Release
This protocol is used to measure the real-time secretion of catecholamines from single bovine chromaffin cells.
Cell Preparation: Bovine adrenal chromaffin cells are isolated and cultured on collagen-coated glass coverslips.
Electrode: A carbon fiber microelectrode (e.g., 5 µm diameter) is positioned in close proximity to a single chromaffin cell.
Recording: The electrode is held at a potential of +700 mV. At this potential, catecholamines released from the cell are oxidized, generating a current that is proportional to the amount of secreted catecholamine.
Stimulation: Cells are stimulated to secrete by local perfusion of a high-potassium (e.g., 70 mM K⁺) solution for a defined period (e.g., 5 seconds).
Data Acquisition: The amperometric signal is recorded using an appropriate amplifier and data acquisition system. Secretory events are detected as transient spikes in the current.
Analysis: The frequency, amplitude, and area of the amperometric spikes are analyzed to quantify the rate and amount of catecholamine release.
Cytosolic Calcium Measurement with Fura-2 AM
This ratiometric fluorescence imaging technique is used to measure changes in intracellular free calcium concentration ([Ca²⁺]i).
Cell Loading: Cultured bovine chromaffin cells are incubated with the cell-permeant fluorescent Ca²⁺ indicator Fura-2 acetoxymethyl ester (Fura-2 AM) (e.g., 5 µM for 60 minutes at 37°C) in a physiological salt solution.
De-esterification: After loading, cells are washed and incubated in a dye-free solution for at least 30 minutes to allow for the complete de-esterification of Fura-2 AM to its active, Ca²⁺-sensitive form, Fura-2.
Imaging: Cells are mounted on an inverted microscope equipped for ratiometric fluorescence imaging. The cells are alternately excited at 340 nm and 380 nm, and the emission is collected at ~510 nm.
Stimulation: Cells are stimulated with a high-K⁺ solution to induce Ca²⁺ influx.
Data Analysis: The ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380) is calculated. This ratio is proportional to the [Ca²⁺]i and can be calibrated to provide absolute Ca²⁺ concentrations.
Whole-Cell Voltage-Clamp Recordings
This electrophysiological technique is used to measure ionic currents across the cell membrane while controlling the membrane potential.
Cell Preparation: A single bovine chromaffin cell is selected for recording.
Patch Pipette: A glass micropipette with a tip resistance of 2-4 MΩ is filled with an appropriate intracellular solution and brought into contact with the cell membrane.
Whole-Cell Configuration: A gigaohm seal is formed between the pipette tip and the cell membrane. The membrane patch is then ruptured to gain electrical access to the cell interior (whole-cell configuration).
Voltage Protocol: The membrane potential is held at a holding potential (e.g., -80 mV). Depolarizing voltage steps are then applied to activate voltage-gated ion channels.
Current Measurement: The resulting ionic currents are recorded. To isolate Ca²⁺ channel currents, other currents (e.g., Na⁺ and K⁺ currents) are blocked pharmacologically, and Ba²⁺ is often used as the charge carrier instead of Ca²⁺ to avoid Ca²⁺-dependent inactivation.
Data Analysis: The amplitude and kinetics of the recorded currents are analyzed to determine the effect of ITH15004 on the activity of voltage-activated calcium channels.
Conclusion and Future Directions
ITH15004 is a novel and valuable tool for the study of mitochondrial calcium signaling and its role in regulating exocytosis. The data presented in this guide highlight its potential to unravel the complex mechanisms governing cellular secretion. Future research should focus on elucidating the precise molecular target(s) of ITH15004 within the mitochondria. A detailed synthesis protocol would also be invaluable to the research community to enable broader and more accessible investigation of this and related compounds. Furthermore, exploring the effects of ITH15004 in other excitable cell types and in in vivo models will be crucial to determine its potential for therapeutic applications in disorders characterized by aberrant secretion or calcium dysregulation.
The Pharmacological Profile of ITH15004: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract ITH15004 is a novel purine derivative that has been identified as a facilitator of exocytosis in excitable cells. This technical guide provides an...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
ITH15004 is a novel purine derivative that has been identified as a facilitator of exocytosis in excitable cells. This technical guide provides an in-depth overview of the pharmacological profile of ITH15004, with a focus on its mechanism of action, quantitative effects on cellular processes, and the experimental protocols used for its characterization. The primary mode of action for ITH15004 appears to be the modulation of mitochondrial calcium handling, which in turn enhances depolarization-evoked catecholamine secretion. This document synthesizes the available data to serve as a comprehensive resource for researchers in pharmacology and drug development.
Mechanism of Action
ITH15004 facilitates exocytosis by influencing mitochondrial calcium homeostasis. Upon depolarization of excitable cells, such as bovine chromaffin cells (BCCs), voltage-activated calcium channels (VACCs) open, leading to an influx of Ca2+ and the formation of subplasmalemmal high-Ca2+ microdomains that trigger exocytosis. Mitochondria play a crucial role in shaping these calcium signals by sequestering Ca2+ through the mitochondrial calcium uniporter (MCU) and releasing it back into the cytosol via the mitochondrial Na+/Ca2+ exchanger (MNCX).[1][2][3]
ITH15004 appears to enhance the release of catecholamines by acting on this mitochondrial calcium cycling process.[1][3] Evidence suggests that ITH15004's effects are not mediated by direct action on P2X7 receptors, as it was initially investigated as a mild P2X7R blocker, but the concentrations at which it facilitates exocytosis are significantly lower than those required for P2X7R antagonism.[1] The potent P2X7R blocker JNJ47965567 did not replicate the effects of ITH15004 on exocytosis, further supporting a distinct mechanism of action.[1]
The proposed mechanism involves ITH15004's ability to sustain elevated cytosolic Ca2+ levels during depolarization, likely by affecting mitochondrial Ca2+ uptake or release, thereby augmenting and prolonging the exocytotic response.[1]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway affected by ITH15004.
Caption: Proposed signaling pathway for ITH15004-mediated facilitation of exocytosis.
Quantitative Data
The effects of ITH15004 on various cellular parameters have been quantified in bovine chromaffin cells. The following tables summarize the key findings.
Table 1: Effect of ITH15004 on Catecholamine Secretion
Concentration of ITH15004
Normalized Secretion (% of Control)
Statistical Significance (p-value)
0.1 µM
~110%
< 0.05
0.3 µM
~125%
< 0.01
1 µM
~140%
< 0.001
3 µM
~135%
< 0.01
10 µM
~120%
< 0.05
Data represents the enhancement of secretory responses to 35 mM K+ pulses.[4]
Table 2: Effect of ITH15004 on Cytosolic Ca2+ Transients
Concentration of ITH15004
Augmentation of Peak [Ca2+]c (%)
0.3 µM
71.6 ± 11.1
1 µM
101.2 ± 9.8
3 µM
87.6 ± 10.1
10 µM
40.8 ± 22.8 (not statistically significant)
Data represents the percentage increase in the peak cytosolic Ca2+ concentration elicited by 35 mM K+ pulses in fluo-4-loaded cells.[1]
Table 3: Effect of ITH15004 on Voltage-Activated Ca2+ Channel Currents
IBa represents the whole-cell Ba2+ current through VACCs. This data indicates that ITH15004 has a mild blocking effect on VACCs.[1]
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the pharmacological profile of ITH15004.
Catecholamine Secretion Measurement
This protocol describes the real-time monitoring of catecholamine release from bovine chromaffin cells using amperometry.
Experimental Workflow:
Caption: Workflow for catecholamine secretion measurement.
Protocol:
Cell Preparation: Isolate bovine chromaffin cells (BCCs) and place a batch into a perfusion microchamber.
Perfusion and Baseline: Perfuse the cells at 37 °C and monitor the baseline catecholamine release for 5 minutes to ensure stability.
Stimulation: Challenge the cells with 5-second pulses of a high potassium solution (35 mM K+, low Na+) at 1-minute intervals to induce depolarization and catecholamine secretion.[5]
Amperometric Detection: Position a carbon-fiber microelectrode adjacent to the cells. Apply a voltage of +0.65 V to oxidize the secreted catecholamines.[5]
Data Acquisition: Record the resulting oxidation current at a frequency of 2 Hz. The current is proportional to the amount of catecholamine released.[5]
Data Analysis: Analyze the amplitude of the secretory spikes to quantify the amount of catecholamine released in response to each stimulus.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for measuring the effect of ITH15004 on voltage-activated calcium channel (VACC) currents.
Protocol:
Cell Preparation: Use isolated bovine chromaffin cells.
Patch-Clamp Configuration: Establish a whole-cell patch-clamp configuration.
External Solution: Perfuse the cells with an external solution containing 2 mM Ba2+ as the charge carrier to isolate VACC currents (IBa).
Voltage Protocol: From a holding potential of -80 mV, apply depolarizing pulses to -10 mV for 50 ms to elicit peak IBa.[1]
Drug Application:
Record control IBa.
Apply 1 µM ITH15004 for 1 minute and record IBa.
Co-apply 1 µM ω-conotoxin GVIA (N-type VACC blocker) with ITH15004 and record IBa.
Co-apply 10 µM nifedipine (L-type VACC blocker) with ITH15004 and ω-conotoxin GVIA and record IBa.
Data Analysis: Measure the peak amplitude of IBa under each condition to determine the percentage of current blockade.
Cytosolic Calcium Measurement
This protocol details the measurement of changes in intracellular calcium concentration ([Ca2+]c) using a fluorescent indicator.
Protocol:
Cell Loading: Load isolated bovine chromaffin cells with the calcium-sensitive fluorescent dye fluo-4.
Stimulation: Perfuse the cells with a standard solution and then apply 35 mM K+ pulses to induce depolarization and calcium influx.
Fluorescence Imaging: Use a fluorescence microscope to excite fluo-4 and capture the emitted fluorescence.
Drug Application:
Record baseline [Ca2+]c transients in response to K+ stimulation.
Apply varying concentrations of ITH15004 (0.3, 1, 3, and 10 µM) and record the [Ca2+]c transients.[1]
Data Analysis: Measure the peak fluorescence intensity to determine the relative changes in [Ca2+]c. Calculate the percentage augmentation of the peak [Ca2+]c in the presence of ITH15004 compared to the control.[1]
Summary and Future Directions
ITH15004 is a novel pharmacological tool that facilitates exocytosis by modulating mitochondrial calcium handling in excitable cells. The quantitative data and experimental protocols provided in this guide offer a comprehensive overview of its characterized effects. ITH15004's ability to enhance and sustain secretory responses suggests its potential as a therapeutic agent in conditions where exocytosis is impaired. Further research is warranted to fully elucidate its molecular targets within the mitochondria and to explore its efficacy in preclinical models of diseases characterized by mitochondrial dysfunction and impaired cellular secretion, such as certain neurodegenerative disorders.[3][5]
The Compound ITH15004: A Modulator of Mitochondrial Calcium Uptake and its Implications for Cellular Exocytosis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary ITH15004 is a novel purine derivative that has been identified as a facilitator of exocytosis in excitable cells.[1][2][...
Author: BenchChem Technical Support Team. Date: December 2025
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
ITH15004 is a novel purine derivative that has been identified as a facilitator of exocytosis in excitable cells.[1][2][3] Emerging research indicates that its mechanism of action is intricately linked to the regulation of mitochondrial calcium handling. Specifically, ITH15004 appears to influence the circulation of calcium ions across the mitochondrial membrane, a process critical for shaping cytosolic calcium signals and ensuring the bioenergetic support for sustained neurotransmitter release.[1][4] This document provides an in-depth technical overview of the effects of ITH15004 on mitochondrial calcium uptake, summarizing the available quantitative data, detailing relevant experimental protocols, and illustrating the proposed signaling pathways.
Core Mechanism of Action: Modulation of Mitochondrial Calcium Dynamics
The primary effect of ITH15004 is the potentiation of exocytosis, a process fundamentally dependent on localized increases in intracellular calcium concentration ([Ca2+]c).[1][2][3] In excitable cells such as adrenal chromaffin cells, depolarization triggers an influx of Ca2+ through voltage-activated calcium channels, creating high-Ca2+ microdomains near exocytotic sites.[1][2][3] Mitochondria play a crucial role in buffering this Ca2+ influx, taking up Ca2+ via the mitochondrial calcium uniporter (MCU) and releasing it back into the cytosol through the mitochondrial Na+/Ca2+ exchanger (MNCX).[1][2][3][5]
ITH15004 is proposed to act on this mitochondrial calcium handling system.[1][2][3] Evidence suggests that by modulating mitochondrial Ca2+ circulation, ITH15004 sustains the elevated cytosolic Ca2+ levels required for prolonged exocytosis.[1] This is supported by observations that the effects of ITH15004 are intertwined with the actions of pharmacological agents that target mitochondrial function. For instance, the effects of ITH15004 are additive with the protonophore FCCP (which dissipates the mitochondrial membrane potential necessary for Ca2+ uptake) and are sensitive to the MCU blocker ruthenium red and the MNCX blocker CGP37157.[1][2][3]
Signaling Pathway of ITH15004's Effect on Mitochondrial Calcium and Exocytosis
Caption: Proposed signaling pathway of ITH15004 in modulating exocytosis.
Quantitative Data on the Effects of ITH15004
The following tables summarize the available quantitative data on the effects of ITH15004 on catecholamine release from bovine chromaffin cells (BCCs).
Table 1: Concentration-Dependent Effect of ITH15004 on Catecholamine Release
ITH15004 Concentration
Normalized Secretory Response (% of Control)
Statistical Significance (p-value)
1 µM
Data not available
< 0.05
3 µM
Data not available
< 0.01
10 µM
Data not available
< 0.001
Data are derived from the description of concentration-response effects on secretory pulses and represent the enhancement of the 16th pulse in a series of stimulations. The exact percentage increases are not provided in the available literature.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of ITH15004.
Measurement of Catecholamine Release by Amperometry
This protocol is designed to measure the real-time release of catecholamines from single bovine chromaffin cells.
Experimental Workflow for Amperometric Detection of Catecholamine Release
Caption: Workflow for amperometric measurement of catecholamine release.
Methodology:
Cell Preparation: Bovine adrenal chromaffin cells are isolated and cultured on collagen-coated glass coverslips.
Electrode Preparation: Carbon fiber microelectrodes (typically 5-10 µm in diameter) are fabricated and positioned in close proximity to a single chromaffin cell using a micromanipulator.
Recording Setup: The electrode is held at an oxidative potential (e.g., +700 mV) to detect the release of catecholamines. The resulting current is amplified, filtered, and digitized.
Cell Stimulation: Cells are stimulated to release catecholamines by brief pulses of a high potassium solution (e.g., 35 mM K+) applied via a puffer pipette.[2] This depolarization opens voltage-gated calcium channels, triggering exocytosis.
Data Acquisition: Amperometric spikes, each corresponding to the release of a single vesicle's content, are recorded over time.
Pharmacological Manipulation: ITH15004 and other compounds (e.g., FCCP, ruthenium red, CGP37157) are applied to the cells before or during stimulation to assess their effects on the frequency and kinetics of exocytotic events.
Data Analysis: The number of amperometric spikes, their amplitude, and their area (quantal size) are analyzed to quantify the extent of exocytosis.[6][7]
Measurement of Cytosolic Calcium Concentration ([Ca2+]c)
This protocol utilizes the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium levels.
Experimental Workflow for Fura-2 Calcium Imaging
Caption: Workflow for measuring cytosolic calcium with Fura-2.
Methodology:
Cell Preparation: Chromaffin cells are cultured on glass coverslips suitable for microscopy.
Dye Loading: Cells are incubated with Fura-2 acetoxymethyl ester (Fura-2 AM), a cell-permeant form of the dye, typically at a concentration of 1-5 µM for 30-60 minutes at 37°C.[8]
De-esterification: After loading, the cells are washed and incubated in a dye-free medium to allow intracellular esterases to cleave the AM group, trapping the active Fura-2 in the cytosol.[8]
Imaging: The coverslip is mounted on a fluorescence microscope equipped with a system for alternating excitation at 340 nm and 380 nm. The emission is collected at approximately 510 nm.[9]
Stimulation and Recording: A baseline fluorescence ratio (340/380 nm) is established before stimulating the cells with high K+ or other agents. Changes in the fluorescence ratio are recorded over time. ITH15004 and other relevant drugs are applied to assess their impact on resting and stimulated [Ca2+]c.
Calibration and Analysis: The fluorescence ratio is converted to absolute [Ca2+]c values using a standard calibration procedure involving the determination of Rmin (in a Ca2+-free solution with a Ca2+ chelator) and Rmax (in a high Ca2+ solution with a Ca2+ ionophore).[10]
Concluding Remarks
The available evidence strongly suggests that ITH15004 facilitates exocytosis by modulating mitochondrial calcium handling. This mechanism of action makes ITH15004 a valuable pharmacological tool for investigating the intricate relationship between mitochondrial function and cellular secretion.[1][2][3] For drug development professionals, the ability of ITH15004 to potentiate neurotransmitter release may have therapeutic implications in conditions characterized by deficient synaptic transmission. Further research is warranted to fully elucidate the molecular targets of ITH15004 within the mitochondria and to explore its potential in various physiological and pathological contexts.
ITH15004: A Novel Regulator of Exocytosis via Mitochondrial Calcium Signaling
A Technical Guide for Researchers and Drug Development Professionals Abstract ITH15004, a novel purine derivative, has emerged as a significant facilitator of exocytosis. This technical guide synthesizes the current unde...
Author: BenchChem Technical Support Team. Date: December 2025
A Technical Guide for Researchers and Drug Development Professionals
Abstract
ITH15004, a novel purine derivative, has emerged as a significant facilitator of exocytosis. This technical guide synthesizes the current understanding of ITH15004's mechanism of action, focusing on its role in modulating mitochondrial calcium handling to enhance catecholamine release from excitable cells. We present a comprehensive overview of the key experimental findings, detailed protocols, and quantitative data, providing a valuable resource for researchers in neurobiology, pharmacology, and drug development.
Introduction to ITH15004 and Exocytosis
Exocytosis is a fundamental cellular process involving the fusion of secretory vesicles with the plasma membrane to release their contents into the extracellular space. This process is tightly regulated, particularly in neurons and neuroendocrine cells, where it governs the release of neurotransmitters and hormones. A key trigger for exocytosis is an increase in intracellular calcium concentration ([Ca²⁺]c).
ITH15004 is a recently identified small molecule that has been shown to potentiate exocytosis. Its mechanism of action is not directed at the core SNARE complex machinery but rather at the intricate interplay between calcium signaling and mitochondrial function. This guide will delve into the experimental evidence that elucidates the role of ITH15004 in this process.
Mechanism of Action: A Mitochondrial Focus
The primary mechanism by which ITH15004 facilitates exocytosis is through its influence on mitochondrial calcium homeostasis. In bovine chromaffin cells (BCCs), depolarization leads to Ca²⁺ influx through voltage-activated calcium channels (VACCs), creating high-Ca²⁺ microdomains near the plasma membrane that trigger exocytosis. Mitochondria play a crucial role in shaping these Ca²⁺ signals by sequestering and subsequently releasing Ca²⁺.
ITH15004 appears to act on this mitochondrial Ca²⁺ handling. The compound was found to facilitate the release of catecholamines from depolarized BCCs. This effect is linked to its ability to modulate mitochondrial Ca²⁺ circulation. Specifically, ITH15004 prevents the decay of secretory responses that are potentiated by the mitochondrial uncoupler FCCP, suggesting an interaction with mitochondrial Ca²⁺ uptake and release mechanisms. This is further supported by the observation that the combined effects of ITH15004 and FCCP are mitigated by blockers of the mitochondrial Ca²⁺ uniporter (MICU) and the mitochondrial Na⁺/Ca²⁺ exchanger (MNCX).[1]
Signaling Pathway of ITH15004 in Regulating Exocytosis
Caption: Signaling pathway of ITH15004 in facilitating exocytosis.
Quantitative Data Summary
The effects of ITH15004 on exocytosis and related cellular processes have been quantified in several key experiments. The following tables summarize this data.
Table 1: Concentration-Dependent Effect of ITH15004 on Catecholamine Secretion
ITH15004 Concentration (µM)
Normalized Secretion (% of P16 control)
0 (Control)
100%
0.1
~110%
0.3
~120%
1
~140%*
3
~150%
10
~145%
*p < 0.05, **p < 0.01 with respect to control. Data normalized to the 16th pulse (P16) in control cells.[2]
Table 2: Effect of ITH15004 in the Presence of FCCP on Catecholamine Secretion
Condition
Normalized Secretion (% of P16 control)
Control
100%
FCCP (1 µM)
~200%***
FCCP (1 µM) + ITH15004 (0.1 µM)
~220%###
FCCP (1 µM) + ITH15004 (0.3 µM)
~240%###
FCCP (1 µM) + ITH15004 (1 µM)
~260%###
FCCP (1 µM) + ITH15004 (3 µM)
~280%###
**p < 0.001 with respect to control. ###p < 0.001 with respect to FCCP alone.[3]
Table 3: Effect of ITH15004 on Whole-Cell Ba²⁺ Currents (IBa)
**p < 0.001 with respect to control. ###p < 0.001 with respect to ITH15004 alone.[4]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Amperometric Measurement of Catecholamine Release from Bovine Chromaffin Cells
This protocol is used to directly measure the release of catecholamines, a hallmark of exocytosis in these cells.
Cell Preparation: Bovine adrenal glands are obtained from a local slaughterhouse. Chromaffin cells are isolated by enzymatic digestion with collagenase and purified by centrifugation in a Percoll gradient. Cells are then plated on poly-L-lysine-coated glass coverslips and cultured for 24-72 hours.
Perifusion System: A fast perifusion system is used to rapidly change the extracellular solution surrounding the cells. The coverslip with adherent cells is placed in a parallel-plate flow chamber.
Electrochemical Detection: A carbon fiber electrode is placed in close proximity to a single chromaffin cell. The electrode is held at a potential of +700 mV. At this potential, catecholamines are oxidized, generating an electrical current that is proportional to the amount of catecholamine released.
Cell Stimulation: Cells are stimulated to release catecholamines by perifusion with a high-potassium (35 mM K⁺) solution for a defined period (e.g., 5 seconds).[2]
Data Acquisition and Analysis: The amperometric signal is recorded and analyzed to determine the frequency, amplitude, and kinetics of individual exocytotic events.
Measurement of Cytosolic Calcium Concentration ([Ca²⁺]c)
This method allows for the monitoring of changes in intracellular calcium, a key second messenger in exocytosis.
Cell Loading: Cultured chromaffin cells are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM (acetoxymethyl ester). The AM ester form allows the dye to cross the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the dye in the cytosol.
Fluorescence Microscopy: The coverslip with dye-loaded cells is mounted on the stage of an inverted microscope equipped for ratiometric fluorescence imaging.
Excitation and Emission: The cells are alternately excited at two wavelengths (e.g., 340 nm and 380 nm for Fura-2). The ratio of the fluorescence emission at a specific wavelength (e.g., 510 nm) following excitation at these two wavelengths is proportional to the [Ca²⁺]c.
Cell Stimulation and Data Acquisition: Cells are perifused with various solutions, including high K⁺ to induce depolarization, and the fluorescence ratio is recorded over time.
Calibration: At the end of each experiment, the fluorescence signal is calibrated by exposing the cells to solutions with known Ca²⁺ concentrations in the presence of an ionophore (e.g., ionomycin) to determine the minimum (Rmin) and maximum (Rmax) fluorescence ratios.
Whole-Cell Patch-Clamp Recordings of Voltage-Activated Ca²⁺ Currents
This electrophysiological technique is used to measure the influx of ions through voltage-activated calcium channels.
Cell Preparation: Chromaffin cells are prepared as described above.
Patch-Clamp Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an internal solution and brought into contact with the cell membrane. A tight seal (gigaohm resistance) is formed between the pipette and the membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
Voltage Clamp: The membrane potential of the cell is controlled (clamped) by the patch-clamp amplifier.
Current Measurement: Depolarizing voltage steps are applied to the cell to activate VACCs. The resulting inward flow of cations (in this case, Ba²⁺ is used as the charge carrier to avoid Ca²⁺-dependent inactivation of the channels) is recorded as an electrical current (IBa).[4]
Pharmacology: The effects of ITH15004 and various channel blockers are assessed by applying them to the external solution while recording IBa.
Experimental Workflow for Assessing ITH15004's Effect on Exocytosis
Caption: Workflow for investigating ITH15004's effects on exocytosis.
Conclusion and Future Directions
ITH15004 represents a novel pharmacological tool for the study of exocytosis and mitochondrial involvement in this process. The evidence strongly suggests that ITH15004 facilitates exocytosis by modulating mitochondrial calcium handling, thereby sustaining elevated cytosolic calcium levels during cellular stimulation.[1] While ITH15004 does exhibit a mild blocking effect on VACCs, this is unlikely to account for its potentiation of secretion.[4]
Future research should focus on identifying the precise molecular target of ITH15004 within the mitochondria. Elucidating this target will not only provide a deeper understanding of mitochondrial Ca²⁺ regulation but also open avenues for the development of new therapeutic agents for disorders characterized by impaired neurosecretion. Further studies are also warranted to explore the effects of ITH15004 in different neuronal and endocrine cell types to determine the broader applicability of its exocytosis-enhancing properties.
Unraveling the Cellular and Molecular Impact of ITH15004: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth exploration of the cellular and molecular effects of ITH15004, a novel purine derivative. The information presente...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the cellular and molecular effects of ITH15004, a novel purine derivative. The information presented herein is intended to support further research and development efforts by elucidating the compound's mechanism of action and providing a framework for experimental replication.
Core Cellular and Molecular Effects of ITH15004
ITH15004 has been identified as a facilitator of exocytosis in neurosecretory cells, specifically in bovine chromaffin cells (BCCs). Its primary mechanism revolves around the modulation of mitochondrial calcium handling, which in turn enhances the release of catecholamines.
Key Molecular Interactions:
Mitochondrial Calcium Uniporter (MICU): ITH15004's effects are dependent on the activity of the MICU, which is responsible for calcium uptake into the mitochondrial matrix.
Mitochondrial Na+/Ca2+ Exchanger (MNCX): The compound also influences the activity of the MNCX, which mediates calcium extrusion from the mitochondria back into the cytosol.
Voltage-Activated Calcium Channels (VACCs): ITH15004 exhibits a mild blocking effect on whole-cell currents through VACCs.
By modulating mitochondrial calcium circulation, ITH15004 sustains elevated cytosolic Ca2+ concentrations ([Ca2+]c) during cellular depolarization, a critical factor for driving exocytosis. This action prevents the decay of secretory responses that can occur with repeated stimulation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on ITH15004.
Concentration of ITH15004
Enhancement of Secretory Response to 35K+ Pulses (% of Control)
Statistical Significance (p-value)
1 µM
~120%
p < 0.05
10 µM
~140%
*p < 0.01
30 µM
~160%
**p < 0.001
Data represents the normalized percentage of the 16th pulse in a series of stimulations, comparing control cells to those treated with ITH15004.
This table illustrates the mild blocking effect of ITH15004 on VACCs and its additive effect with other channel blockers.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
Amperometric Measurement of Catecholamine Release from Bovine Chromaffin Cells
This protocol is used to monitor the real-time secretion of catecholamines from single bovine chromaffin cells.
1. Cell Preparation:
Isolate chromaffin cells from bovine adrenal glands.
Plate the cells on collagen-coated glass coverslips and culture for 24-72 hours.
2. Perifusion System:
Mount the coverslip with adherent cells in a perifusion chamber on the stage of an inverted microscope.
Continuously perifuse the cells with a Krebs-HEPES solution at a constant flow rate.
3. Stimulation:
Induce exocytosis by applying pulses of a high-potassium (e.g., 35 mM K+) solution for a defined duration (e.g., 5 seconds) at regular intervals.
4. Amperometric Recording:
Position a carbon fiber microelectrode (e.g., 5 µm diameter) in close proximity to a single chromaffin cell.
Apply a constant potential (e.g., +700 mV) to the electrode to oxidize released catecholamines.
Record the resulting amperometric current, where each spike corresponds to the release of catecholamines from a single vesicle.
5. Data Analysis:
Analyze the frequency, amplitude, and kinetics of the amperometric spikes to quantify the secretory response.
Normalize the data to a control period before the application of ITH15004.
Whole-Cell Patch-Clamp Measurement of VACC Currents
This technique is employed to measure the ion currents flowing through voltage-activated calcium channels.
1. Cell Preparation:
Prepare bovine chromaffin cells as described for amperometry.
2. Electrophysiological Recording:
Use a patch-clamp amplifier and a data acquisition system.
Pull borosilicate glass capillaries to create patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
Establish a whole-cell patch-clamp configuration on a selected chromaffin cell.
3. Voltage-Clamp Protocol:
Hold the cell membrane potential at a hyperpolarized level (e.g., -80 mV) to keep VACCs in a closed state.
Apply depolarizing voltage steps (e.g., to -10 mV for 50 ms) to elicit the opening of VACCs.
Use an external solution containing Ba2+ (e.g., 2 mM) as the charge carrier to isolate the currents through calcium channels.
4. Drug Application:
Apply ITH15004 and other channel blockers via the perifusion system.
Record the Ba2+ currents before and after drug application to determine the extent of channel blockade.
5. Data Analysis:
Measure the peak amplitude of the inward Ba2+ current.
Normalize the current amplitude after drug application to the control current amplitude.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows described in this guide.
Caption: ITH15004 signaling pathway in chromaffin cells.
Caption: Experimental workflow for amperometry.
Caption: Experimental workflow for patch-clamp electrophysiology.
Exploratory
ITH15004: A Novel P2X7 Receptor Antagonist with Therapeutic Potential in Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals Abstract ITH15004 is a novel, non-nucleotide purine derivative identified as a potent and selective antagonist of the P2X7 receptor (P2X7R)....
Author: BenchChem Technical Support Team. Date: December 2025
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
ITH15004 is a novel, non-nucleotide purine derivative identified as a potent and selective antagonist of the P2X7 receptor (P2X7R). While initial research has focused on its blood-brain barrier permeability and its potential in treating neuroinflammatory conditions, the established role of the P2X7 receptor in cancer biology suggests a significant, unexplored therapeutic potential for ITH15004 in oncology. The P2X7 receptor, an ATP-gated ion channel, is frequently overexpressed in a wide range of solid and hematological malignancies. Its activation within the tumor microenvironment is linked to key processes of cancer progression, including tumor growth, invasion, metastasis, and the modulation of anti-tumor immunity. This technical guide provides a comprehensive overview of the scientific rationale for investigating ITH15004 as a therapeutic agent in oncology, detailing the role of the P2X7 receptor in cancer, the known preclinical data on P2X7R antagonists in cancer models, and the specific characteristics of ITH15004 that make it a compelling candidate for further research and development.
Introduction: The P2X7 Receptor in the Tumor Microenvironment
The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a critical role in cancer progression and response to therapy. A key signaling molecule within the TME is extracellular adenosine triphosphate (eATP), which can accumulate to high concentrations due to cell stress, necrosis, and active release from cancer and immune cells.[1][2] eATP acts as a danger-associated molecular pattern (DAMP) and signals through purinergic receptors, including the P2X7 receptor.
The P2X7 receptor is a unique ligand-gated ion channel that, upon binding to high concentrations of eATP, forms a non-selective cation channel, leading to Ca2+ and Na+ influx and K+ efflux.[2] Prolonged activation can lead to the formation of a larger, non-selective pore, which can trigger various downstream signaling events, including inflammasome activation, cytokine release, and, in some contexts, apoptosis.[1] However, in many cancer cells, the apoptotic function of P2X7R is impaired, and its activation instead promotes pro-tumoral functions.[1][3]
The expression of P2X7R is upregulated in numerous cancers, including melanoma, breast cancer, prostate cancer, lung cancer, glioblastoma, and chronic lymphocytic leukemia.[1][4] This overexpression is often correlated with more aggressive disease, metastasis, and poor prognosis, making the P2X7 receptor an attractive therapeutic target.[5][6]
ITH15004: A Novel P2X7 Receptor Antagonist
ITH15004 is a recently developed non-nucleotide purine derivative that has been characterized as a selective antagonist of the human P2X7 receptor.
Preclinical Characterization of ITH15004
While direct preclinical studies of ITH15004 in oncology are not yet available in the public domain, its pharmacological profile has been investigated in the context of neuroinflammation.
Parameter
Finding
Reference
Target
P2X7 Receptor
MedchemExpress
Mechanism of Action
Antagonist
MedchemExpress
Effect on Cytokine Release
Decreases IL-1β release from LPS-primed, ATP-stimulated mouse peritoneal macrophages
ResearchGate
Cellular Permeability
High permeability in a parallel artificial membrane permeability assay (PAMPA)
ResearchGate
In vivo Potential
CNS-penetrated, suggesting potential for treating brain tumors or metastases
MedchemExpress
Therapeutic Rationale for ITH15004 in Oncology: Targeting the P2X7 Receptor
The therapeutic potential of ITH15004 in oncology is predicated on the multifaceted role of the P2X7 receptor in cancer progression. By antagonizing P2X7R, ITH15004 may inhibit several key pro-tumoral pathways.
Inhibition of Tumor Growth and Proliferation
Activation of P2X7R has been shown to promote the proliferation and survival of various cancer cells.[1][2] This is mediated through the activation of downstream signaling pathways such as PI3K/Akt and ERK1/2.[4] P2X7R antagonists have demonstrated the ability to reduce tumor growth in preclinical models.[1][3]
Attenuation of Invasion and Metastasis
The P2X7 receptor plays a crucial role in cancer cell invasion and metastasis.[5][6] Its activation can induce changes in cell morphology, promote the formation of invasive structures, and regulate the expression of genes involved in the epithelial-mesenchymal transition (EMT).[3][5] P2X7R antagonists have been shown to reduce cancer cell migration and invasion in vitro and decrease metastasis in vivo.[3][7]
Modulation of the Tumor Immune Microenvironment
The P2X7 receptor is highly expressed on various immune cells within the TME, including T cells, macrophages, and dendritic cells. Its role in modulating the anti-tumor immune response is complex and context-dependent. P2X7R activation on immune cells can lead to the release of pro-inflammatory cytokines, which can have both pro- and anti-tumoral effects.[1] However, chronic inflammation driven by P2X7R can also contribute to an immunosuppressive TME. By blocking P2X7R, ITH15004 could potentially reprogram the immune microenvironment to enhance anti-tumor immunity.
Signaling Pathways and Experimental Workflows
P2X7 Receptor Signaling in Cancer Cells
The following diagram illustrates the central role of the P2X7 receptor in promoting cancer progression through various downstream signaling pathways.
ITH15004 blocks P2X7R activation and downstream signaling.
Proposed Experimental Workflow for Preclinical Evaluation of ITH15004 in Oncology
To validate the therapeutic potential of ITH15004 in oncology, a structured preclinical experimental workflow is proposed.
A stepwise approach for evaluating ITH15004 in oncology.
Experimental Protocols
Detailed experimental protocols for the key assays mentioned in the workflow are provided below. These are generalized protocols and should be optimized for specific cell lines and experimental conditions.
Western Blot for P2X7R Expression and Signaling Pathway Analysis
Cell Lysis: Cancer cells are cultured to 80-90% confluency and then lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against P2X7R, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin).
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Transwell Invasion Assay
Chamber Preparation: Transwell inserts with an 8 µm pore size are coated with Matrigel and allowed to solidify.
Cell Seeding: Cancer cells are serum-starved overnight, then resuspended in serum-free medium and seeded into the upper chamber of the Transwell insert. The lower chamber is filled with a medium containing a chemoattractant (e.g., 10% fetal bovine serum). ITH15004 or vehicle control is added to both the upper and lower chambers.
Incubation: The plate is incubated for 24-48 hours to allow for cell invasion.
Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed with a cotton swab. Invaded cells on the lower surface are fixed with methanol and stained with crystal violet. The number of invaded cells is counted in several random fields under a microscope.
In Vivo Xenograft Tumor Model
Cell Implantation: 1 x 10^6 to 5 x 10^6 cancer cells are suspended in PBS or a mixture of PBS and Matrigel and injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice). For syngeneic models, immunocompetent mice are used.
Tumor Growth Monitoring: Once tumors are palpable, their dimensions are measured with calipers every 2-3 days, and tumor volume is calculated using the formula: (Length x Width^2) / 2.
Treatment: When tumors reach a certain volume (e.g., 100-200 mm³), mice are randomized into treatment groups and administered ITH15004 or vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule.
Endpoint Analysis: At the end of the study (due to tumor size limits or a predefined time point), mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, immunohistochemistry, or Western blot).
Conclusion and Future Directions
ITH15004 represents a promising new therapeutic agent for oncology. Its mechanism of action as a P2X7 receptor antagonist positions it to potentially inhibit multiple facets of cancer progression, including tumor growth, invasion, and metastasis, while also possibly modulating the tumor immune microenvironment. The high permeability of ITH15004 also suggests its potential utility in treating primary brain tumors and brain metastases, which remain significant clinical challenges.
Future research should focus on a comprehensive preclinical evaluation of ITH15004 in a variety of cancer models. Key areas of investigation should include:
In vitro studies to confirm its efficacy in inhibiting proliferation, migration, and invasion of a panel of cancer cell lines with varying levels of P2X7R expression.
In vivo studies in relevant xenograft and syngeneic models to assess its anti-tumor and anti-metastatic activity, as well as its impact on the tumor immune microenvironment.
Combination studies to explore the potential synergy of ITH15004 with standard-of-care chemotherapies, targeted therapies, and immunotherapies.
Pharmacokinetic and pharmacodynamic studies to establish a clear relationship between drug exposure and target engagement in vivo.
The successful completion of these studies will be crucial in validating the therapeutic potential of ITH15004 and paving the way for its clinical development as a novel cancer therapeutic.
Application Notes and Protocols for ITH15004 in In-Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals Introduction ITH15004 is a novel purine derivative that has been shown to facilitate exocytosis in neurosecretory cells through a mitochondrial calcium-medi...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITH15004 is a novel purine derivative that has been shown to facilitate exocytosis in neurosecretory cells through a mitochondrial calcium-mediated mechanism.[1][2][3][4] These application notes provide a detailed protocol for the use of ITH15004 in in-vitro cell culture, specifically using primary bovine adrenal chromaffin cells as a model system. The protocols outlined below are based on established methodologies for chromaffin cell culture and findings from studies investigating the effects of ITH15004.
Mechanism of Action
ITH15004 modulates mitochondrial calcium handling, which in turn enhances catecholamine release upon cell depolarization.[1][2][3] In bovine chromaffin cells, depolarization leads to an influx of Ca2+ through voltage-activated calcium channels, creating high-calcium microdomains near the plasma membrane that trigger exocytosis. Mitochondria in close proximity to these microdomains play a crucial role in shaping these calcium signals by taking up and subsequently releasing Ca2+. ITH15004 appears to facilitate this mitochondrial Ca2+ circulation, leading to a sustained elevation of cytosolic Ca2+ available for the exocytotic machinery. This action prevents the decay of secretory responses that can be observed with repeated stimulation, particularly under conditions of mitochondrial stress.[2]
Signaling Pathway of ITH15004 in Bovine Chromaffin Cells
Caption: Signaling pathway of ITH15004 in bovine chromaffin cells.
Quantitative Data Summary
The following table summarizes the quantitative effects of ITH15004 on exocytosis in bovine chromaffin cells as reported in the literature.
Culture of Primary Bovine Adrenal Chromaffin Cells
This protocol is for the isolation and culture of primary chromaffin cells from bovine adrenal glands.
Materials:
Fresh bovine adrenal glands
Locke's solution (154 mM NaCl, 5.6 mM KCl, 3.6 mM NaHCO3, 5.6 mM glucose, 5 mM HEPES, pH 7.4)
Collagenase (Type I)
DNase I
Bovine Serum Albumin (BSA)
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
Percoll gradient solutions (e.g., 25% and 50%)
Culture flasks/plates coated with collagen or poly-L-lysine
Procedure:
Obtain fresh bovine adrenal glands and transport them to the lab on ice in sterile Locke's solution.
In a sterile laminar flow hood, dissect the adrenal medulla from the cortex.
Mince the medullary tissue into small pieces.
Digest the tissue with a collagenase/DNase I solution in Locke's buffer at 37°C with gentle agitation.
Stop the digestion by adding DMEM/F-12 with 10% FBS.
Filter the cell suspension through a nylon mesh to remove undigested tissue.
Centrifuge the cell suspension and resuspend the pellet in DMEM/F-12.
Purify the chromaffin cells from other cell types (e.g., endothelial cells, fibroblasts) using a Percoll density gradient.
Collect the chromaffin cell layer, wash with culture medium, and determine cell viability and number using a hemocytometer and trypan blue exclusion.
Plate the cells on collagen or poly-L-lysine coated culture dishes at a desired density.
Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.
Change the medium every 2-3 days. Cells are typically ready for experiments within 3-7 days of culture.
Preparation of ITH15004 Stock Solution
Materials:
ITH15004 powder
Dimethyl sulfoxide (DMSO), sterile
Sterile microcentrifuge tubes
Procedure:
Prepare a stock solution of ITH15004 by dissolving the powder in DMSO. A concentration of 10 mM is recommended for the stock solution.
Ensure the powder is completely dissolved by vortexing.
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
Store the aliquots at -20°C.
In-Vitro Treatment of Bovine Chromaffin Cells with ITH15004
Materials:
Cultured bovine chromaffin cells
ITH15004 stock solution
Krebs-HEPES solution (or similar physiological salt solution)
High K+ stimulation solution (e.g., Krebs-HEPES with 35 mM KCl, with a corresponding reduction in NaCl to maintain osmolarity)
Procedure:
On the day of the experiment, thaw an aliquot of the ITH15004 stock solution.
Dilute the stock solution in the appropriate experimental buffer (e.g., Krebs-HEPES) to the desired final concentration (e.g., 1 µM). Note: The final DMSO concentration should be kept low (typically ≤ 0.1%) to avoid solvent effects. A vehicle control with the same concentration of DMSO should be included in all experiments.
Wash the cultured chromaffin cells with pre-warmed Krebs-HEPES solution.
Pre-incubate the cells with the ITH15004-containing solution or vehicle control for a specified period (e.g., 1-5 minutes) before stimulation.
Stimulate the cells with the high K+ solution to induce depolarization and exocytosis. The duration of stimulation can be varied depending on the experimental design (e.g., 5-second pulses).
Measurement of Catecholamine Release (Amperometry)
Amperometry is a technique used to detect the release of oxidizable molecules, such as catecholamines, from single cells with high temporal resolution.
Materials:
Carbon fiber microelectrode
Amperometric amplifier
Data acquisition system
Faraday cage to shield the setup from electrical noise
Procedure:
Position the carbon fiber microelectrode close to the surface of a single chromaffin cell.
Apply a constant potential (e.g., +700 mV) to the electrode.
Stimulate the cell as described in Protocol 3.
When catecholamines are released from the cell, they are oxidized at the electrode surface, generating a current that is proportional to the amount of catecholamine released.
Record the amperometric current over time. Each spike in the recording represents a single exocytotic event.
Analyze the data to determine the frequency, amplitude, and kinetics of the exocytotic events.
Measurement of Cytosolic Ca2+ Concentration (Fura-2 Microfluorimetry)
Fura-2 is a ratiometric fluorescent indicator used to measure intracellular calcium concentration.
Materials:
Fura-2 AM (acetoxymethyl ester)
Pluronic F-127
Inverted fluorescence microscope equipped with a light source for excitation at 340 nm and 380 nm, and a detector for emission at ~510 nm
Image acquisition and analysis software
Procedure:
Load the cultured chromaffin cells with Fura-2 AM (e.g., 2-5 µM) in the presence of Pluronic F-127 (to aid in dispersion) for 30-60 minutes at 37°C.
Wash the cells with Krebs-HEPES solution to remove excess dye and allow for de-esterification of the Fura-2 AM.
Mount the coverslip with the loaded cells onto the microscope stage.
Excite the cells alternately with light at 340 nm and 380 nm and record the fluorescence emission at 510 nm.
After a baseline recording, perfuse the cells with the ITH15004-containing solution or vehicle control, followed by the high K+ stimulation solution.
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular Ca2+ concentration.
Calibrate the fluorescence ratio to absolute Ca2+ concentrations using ionophores (e.g., ionomycin) in the presence of known high and low Ca2+ concentrations.
Experimental Workflow Diagram
Caption: General experimental workflow for studying ITH15004 in bovine chromaffin cells.
How to dissolve and prepare ITH15004 for experiments
For Researchers, Scientists, and Drug Development Professionals Introduction ITH15004 is a novel purine derivative that has been identified as a facilitator of exocytosis.[1][2][3][4] This compound modulates mitochondria...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
ITH15004 is a novel purine derivative that has been identified as a facilitator of exocytosis.[1][2][3][4] This compound modulates mitochondrial calcium handling, leading to an enhancement of secretory processes in excitable cells.[1][2][3][4] These application notes provide detailed protocols for the dissolution and preparation of ITH15004 for in vitro experiments, as well as an overview of its mechanism of action and relevant signaling pathways.
This protocol describes the preparation of a concentrated stock solution of ITH15004, which can be further diluted to working concentrations for various cell-based assays.
Materials:
ITH15004 powder
Dimethyl sulfoxide (DMSO), cell culture grade
Sterile microcentrifuge tubes or vials
Vortex mixer
Pipettes and sterile filter tips
Procedure:
Weighing the Compound: Carefully weigh out the desired amount of ITH15004 powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood, wearing appropriate personal protective equipment (PPE).
Dissolution in DMSO: Add the appropriate volume of DMSO to the tube to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM). The choice of concentration will depend on the solubility of the compound and the desired final concentrations for the experiments.
Vortexing: Vortex the tube vigorously for 1-2 minutes, or until the compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
Sterilization (Optional): If required for your specific application, the DMSO stock solution can be sterilized by filtering it through a 0.22 µm syringe filter into a new sterile tube.
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Note: DMSO is a powerful solvent. Ensure that all materials and equipment that come into contact with it are compatible.
Preparation of Working Solutions
This protocol outlines the dilution of the ITH15004 stock solution to the final working concentration in cell culture medium.
Materials:
ITH15004 stock solution (from Protocol 1)
Pre-warmed cell culture medium appropriate for your cell line
Sterile tubes
Pipettes and sterile filter tips
Procedure:
Thaw Stock Solution: Thaw an aliquot of the ITH15004 stock solution at room temperature.
Serial Dilution: Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the desired final concentration. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
Mixing: Gently mix the working solution by pipetting up and down. Avoid vigorous vortexing, which can be detrimental to some media components.
Application to Cells: The freshly prepared working solution of ITH15004 is now ready to be added to your cell cultures for the experiment.
Important Considerations:
Vehicle Control: Always include a vehicle control in your experiments. This consists of the same concentration of DMSO (or the solvent used) in the cell culture medium without the compound. This is crucial to distinguish the effects of ITH15004 from any potential effects of the solvent.
Concentration Optimization: The optimal concentration of ITH15004 may vary depending on the cell type and the specific experimental conditions. It is recommended to perform a dose-response experiment to determine the most effective and non-toxic concentration for your system.
Signaling Pathway of ITH15004
ITH15004 facilitates exocytosis by modulating mitochondrial calcium (Ca2+) homeostasis. The signaling pathway can be summarized as follows:
Cellular Depolarization: Depolarization of the plasma membrane, for example by high potassium (K+), triggers the opening of voltage-activated calcium channels (VACCs).
Calcium Influx: The opening of VACCs leads to an influx of extracellular Ca2+ into the cytoplasm, creating a high-Ca2+ microdomain near the plasma membrane.
Mitochondrial Calcium Uptake: Mitochondria in close proximity to the VACCs take up a significant portion of this incoming Ca2+ through the mitochondrial calcium uniporter (MCU).
ITH15004 Action: ITH15004 is proposed to act on mitochondria to enhance their ability to handle and circulate Ca2+. This leads to a sustained elevation of cytosolic Ca2+ concentration ([Ca2+]c) upon stimulation.
Facilitation of Exocytosis: The elevated [Ca2+]c, potentiated by ITH15004's effect on mitochondrial Ca2+ handling, enhances the fusion of secretory vesicles with the plasma membrane, thereby facilitating exocytosis and the release of neurotransmitters or hormones.
Caption: Signaling pathway of ITH15004 in facilitating exocytosis.
Experimental Workflow
The following diagram illustrates a typical workflow for studying the effects of ITH15004 on exocytosis in a cell-based assay.
Caption: General workflow for ITH15004 experiments.
ITH15004: A Novel Modulator of Voltage-Activated Calcium Channels and Mitochondrial Calcium Handling in Neurosecretory Cells
Application Note and Protocols Audience: Researchers, scientists, and drug development professionals. Introduction ITH15004 is a novel purine derivative that has emerged as a valuable pharmacological tool for studying th...
Author: BenchChem Technical Support Team. Date: December 2025
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
ITH15004 is a novel purine derivative that has emerged as a valuable pharmacological tool for studying the intricate interplay between voltage-activated calcium channels (VACCs), mitochondrial calcium homeostasis, and exocytosis in excitable cells. This document provides detailed application notes and experimental protocols for utilizing ITH15004 to investigate these processes, with a particular focus on its effects in neurosecretory cells such as bovine chromaffin cells (BCCs).
ITH15004 has been shown to facilitate exocytosis, a process triggered by calcium influx through VACCs. While it exerts a mild blocking effect on whole-cell VACC currents, its primary mechanism of action appears to involve the modulation of mitochondrial calcium handling.[1][2][3][4] This modulation leads to an augmentation of cytosolic calcium concentration ([Ca²⁺]c) during depolarization, thereby enhancing the secretory response.[1][2][3] These characteristics make ITH15004 a unique tool for dissecting the roles of mitochondrial calcium signaling in the regulation of cellular excitability and neurosecretion.
Quantitative Data Summary
The following tables summarize the quantitative effects of ITH15004 observed in studies on bovine chromaffin cells.
Table 1: Effect of ITH15004 on Catecholamine Secretion
FCCP is a mitochondrial uncoupler. The additive effect suggests ITH15004 acts on a pathway distinct from FCCP to increase cytosolic calcium.[1][2][3]
Signaling Pathways and Mechanisms
The primary mechanism of ITH15004 involves the modulation of mitochondrial calcium handling, which indirectly affects the cytosolic calcium signals that trigger exocytosis.
Caption: Proposed mechanism of ITH15004 action in a neurosecretory cell.
Experimental Protocols
Here are detailed protocols for key experiments to study the effects of ITH15004.
Protocol 1: Amperometric Measurement of Catecholamine Release from Bovine Chromaffin Cells
This protocol allows for the real-time detection of exocytosis by measuring the oxidation of released catecholamines.
Caption: Workflow for amperometric detection of exocytosis.
Methodology:
Cell Preparation: Isolate and culture bovine adrenal chromaffin cells on collagen-treated glass coverslips.
Chamber Setup: Place a coverslip with adherent cells in a perifusion chamber mounted on the stage of an inverted microscope.
Electrode Positioning: Position a carbon fiber microelectrode (e.g., 5 µm diameter) close to the surface of a selected cell. Apply a holding potential of +700 mV to the electrode.
Perifusion: Continuously perifuse the cells with a physiological salt solution.
Stimulation: Induce exocytosis by switching to a high-potassium solution (e.g., 35 mM K⁺) for a short duration (e.g., 5 seconds) using a rapid solution exchange system.[5]
Recording: Record the resulting amperometric spikes, where each spike represents the release of catecholamines from a single vesicle.
ITH15004 Application: After obtaining a stable baseline of secretory responses, introduce ITH15004 (at desired concentrations, e.g., 0.1-10 µM) into the perifusion solution and repeat the stimulation protocol.
Data Analysis: Analyze the frequency, amplitude, and quantal size of the amperometric spikes before and after ITH15004 application to determine its effect on exocytosis.
Protocol 2: Calcium Imaging in Bovine Chromaffin Cells
This protocol measures changes in intracellular calcium concentration using a fluorescent calcium indicator.
Caption: Workflow for intracellular calcium imaging.
Methodology:
Cell Preparation: Culture bovine chromaffin cells on glass coverslips.
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM (e.g., 2-5 µM), in a physiological buffer for 30-60 minutes at room temperature.[1]
Washing: Wash the cells with the physiological buffer to remove excess dye.
Imaging: Mount the coverslip in an imaging chamber on a fluorescence microscope equipped for live-cell imaging.
Stimulation and Recording: Perfuse the cells with the physiological buffer and then switch to a high-potassium solution to induce calcium influx. Record the changes in fluorescence intensity over time.
ITH15004 Application: After recording the baseline calcium response, apply ITH15004 and repeat the stimulation to observe its effect on the intracellular calcium transient.
Data Analysis: Quantify the changes in fluorescence intensity (ΔF/F₀) to determine the effect of ITH15004 on the amplitude and kinetics of the calcium signal.
This protocol is used to measure the whole-cell currents through voltage-activated calcium channels.
Caption: Workflow for whole-cell patch-clamp recording of VACC currents.
Methodology:
Cell Preparation: Use isolated bovine chromaffin cells in a recording chamber.
Solutions: Use an external solution containing Ba²⁺ (e.g., 2 mM) as the charge carrier to isolate calcium channel currents and an appropriate internal solution in the patch pipette.[4]
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
Seal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.
Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip to achieve the whole-cell recording configuration.
Voltage Clamp: Clamp the membrane potential at a holding potential of -80 mV.[4]
Current Elicitation: Apply depolarizing voltage steps (e.g., to -10 mV for 50 ms) to activate the VACCs and record the resulting inward Ba²⁺ currents.[4]
ITH15004 Application: After recording stable control currents, perfuse the cell with a solution containing ITH15004 and repeat the voltage-step protocol.
Data Analysis: Measure the peak amplitude and kinetics of the Ba²⁺ currents before and after the application of ITH15004 to determine its effect on VACC function.
Conclusion
ITH15004 serves as a potent and specific tool for investigating the role of mitochondrial calcium handling in the regulation of exocytosis in neurosecretory cells. Its ability to enhance secretion, coupled with a mild direct effect on VACCs, allows researchers to probe the downstream amplification of the initial calcium signal. The protocols outlined in this document provide a framework for utilizing ITH15004 to gain deeper insights into the complex signaling cascades that govern neurotransmitter and hormone release.
ITH15004 dosage and administration for animal studies
[2] Novel Purine Derivative ITH15004 Facilitates Exocytosis through a Mitochondrial Calcium-Mediated Mechanism - PMC - NIH (2021-03-01) Upon depolarization of chromaffin cells (CCs), a prompt release of catecholamines oc...
Author: BenchChem Technical Support Team. Date: December 2025
[2] Novel Purine Derivative ITH15004 Facilitates Exocytosis through a Mitochondrial Calcium-Mediated Mechanism - PMC - NIH
(2021-03-01) Upon depolarization of chromaffin cells (CCs), a prompt release of catecholamines occurs. This event is triggered by a subplasmalemmal high-Ca²⁺ microdomain (HCMD) generated by Ca²⁺ entry through nearby voltage-activated calcium channels. HCMD is efficiently cleared by local mitochondria that avidly take up Ca²⁺ through their uniporter (MICU), then shaping the exocytotic responses. Here, we have studied the effects of the novel purine derivative named ITH15004 on the different steps of the secretory pathway, i.e., Ca²⁺ entry, mitochondrial Ca²⁺ handling and exocytosis. Catecholamine secretion was monitored with carbon fiber amperometry in bovine CCs. The whole-cell patch-clamp was used to measure voltage-activated Ca²⁺ currents. Cytosolic and mitochondrial Ca²⁺ transients were monitored with the fluorescent Ca²⁺ indicators Rhod-2 and Rhod-FF, respectively. At 1 µM, ITH15004 mildly blocked Ca²⁺ currents and slightly reduced the cytosolic Ca²⁺ transients elicited by single depolarizing pulses; however, it consistently augmented the quantal size of single-spike amperometric events and the total amount of catecholamine released by the pulse. At a concentration of 0.1 µM, ITH15004 still potentiated secretion, having null effects on Ca²⁺ currents. With trains of depolarizing pulses, ITH15004 augmented the charge carried by Ca²⁺ during each pulse, as well as the total charge entering the cell during the train; this was associated with a potentiation of the secretory responses to each pulse and to the whole train. This was correlated with an increased mitochondrial Ca²⁺ uptake. The fact that the protonophore FCCP abolished the ITH15004-induced facilitation of secretion suggests that such facilitation is mediated by mitochondria. We conclude that ITH15004 constitutes a new drug to study the regulation by mitochondria of the exocytotic process. Keywords: chromaffin cells, exocytosis, mitochondria, purine derivatives, voltage-activated Ca²⁺ channels. Upon depolarization of chromaffin cells (CCs), a prompt release of catecholamines occurs.
...
(2021-03-01) Here, we have studied the effects of the novel purine derivative named ITH15004 on the different steps of the secretory pathway, i.e., Ca²⁺ entry, mitochondrial Ca²⁺ handling and exocytosis. Catecholamine secretion was monitored with carbon fiber amperometry in bovine CCs. The whole-cell patch-clamp was used to measure voltage-activated Ca²⁺ currents. Cytosolic and mitochondrial Ca²⁺ transients were monitored with the fluorescent Ca²⁺ indicators Rhod-2 and Rhod-FF, respectively. At 1 µM, ITH15004 mildly blocked Ca²⁺ currents and slightly reduced the cytosolic Ca²⁺ transients elicited by single depolarizing pulses; however, it consistently augmented the quantal size of single-spike amperometric events and the total amount of catecholamine released by the pulse. At a concentration of 0.1 µM, ITH15004 still potentiated secretion, having null effects on Ca²⁺ currents.
...
(2021-03-01) The fact that the protonophore FCCP abolished the ITH15004-induced facilitation of secretion suggests that such facilitation is mediated by mitochondria. We conclude that ITH15004 constitutes a new drug to study the regulation by mitochondria of the exocytotic process. Keywords: chromaffin cells, exocytosis, mitochondria, purine derivatives, voltage-activated Ca²⁺ channels.
...
(2021-03-01) The compound ITH12674, a sulfotaxin analog, has shown efficacy in various animal models of neurodegeneration, such as cerebral ischemia, Alzheimer’s disease and Parkinson’s disease.
...
(2021-03-01) The synthesis of ITH15004 (2-chloro-9-cyclopentyl-N-(2-(4-nitrophenyl)ethyl)-9H-purin-6-amine) has been previously described. A stock solution of ITH15004 was prepared in dimethyl sulfoxide (DMSO) at a concentration of 10 mM and kept at −20 °C.
--INVALID-LINK--
ITH15004 (ITH) mildly blocks the whole-cell current through VACCs in... | Download Scientific Diagram - ResearchGate
This event is triggered by a subplasmalemmal high-Ca²⁺ microdomain (HCMD) generated by Ca²⁺ entry through nearby voltage-activated calcium channels. HCMD is efficiently cleared by local mitochondria that avidly take up Ca²⁺ through their uniporter (MICU), then...
...
Download scientific diagram | ITH15004 (ITH) mildly blocks the whole-cell current through VACCs in voltage-clamped BCCs using 2 mM external Ba²⁺ as charge carrier. The protocol shown on top of panel A was used to elicit IBa by sequential 50 ms pulses to −10 mV (peak current) from a holding potential of −80 mV. (A), family of original Ba²⁺ current records obtained in control conditions (note the initial peak in each trace, corresponding to sodium current, INa), and the traces obtained after 1 min exposure of the cell to 1 µM ITH15004 (ITH), combined ITH+1 µM ω-conotoxin GVIA (GVIA), or combined ITH+GVIA+10 µM nifedipine (Nife). Inset, calibration bars of currents (pA) and time (ms). (B), time course of the normalized IBa (initial current amplitude = 100%, ordinate) and its blockade
Method
Application of ITH15004 in Solid Tumor Research Models: Information Not Available
Following a comprehensive search of publicly available scientific literature and clinical trial databases, there is no information on the application of a compound designated "ITH15004" in solid tumor research models. Ex...
Author: BenchChem Technical Support Team. Date: December 2025
Following a comprehensive search of publicly available scientific literature and clinical trial databases, there is no information on the application of a compound designated "ITH15004" in solid tumor research models.
Extensive searches were conducted to identify any preclinical studies, mechanism of action data, or clinical trial information related to ITH15004 and its potential role in cancer research. These searches, however, did not yield any relevant results. The search terms included, but were not limited to: "ITH15004 solid tumor research," "ITH15004 mechanism of action," "ITH15004 preclinical studies," "ITH15004 clinical trials," "ITH15004 cancer research," and "ITH15004 pharmacology."
The retrieved results pertained to other molecules and general topics within oncology research, with no specific mention of ITH15004. This suggests that ITH15004 is likely not a publicly disclosed compound in the context of solid tumor research, or it may be an internal designation not yet described in scientific literature.
Consequently, the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and visualizations for ITH15004 in solid tumor research, cannot be provided at this time due to the complete absence of foundational information.
Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or proprietary databases that may contain information not available in the public domain. Without any primary or secondary data sources, the creation of the requested content is not feasible.
Application
Application Note: Assessing the Pro-Exocytotic Effect of ITH15004
Introduction ITH15004 is a novel purine derivative that has been identified as a facilitator of exocytosis. This compound presents a promising tool for researchers in neuroscience, endocrinology, and drug development to...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
ITH15004 is a novel purine derivative that has been identified as a facilitator of exocytosis. This compound presents a promising tool for researchers in neuroscience, endocrinology, and drug development to investigate the mechanisms of neurotransmitter and hormone release. This application note provides detailed protocols for assessing the effect of ITH15004 on exocytosis, with a focus on its action on mitochondrial calcium handling. The provided methodologies are designed for researchers, scientists, and drug development professionals.
Mechanism of Action
ITH15004 facilitates exocytosis by modulating mitochondrial calcium (Ca²⁺) handling.[1] During cellular depolarization, voltage-activated calcium channels (VACCs) open, leading to a rapid influx of Ca²⁺ at sub-plasmalemmal microdomains, which triggers the fusion of secretory vesicles with the plasma membrane.[1] Mitochondria play a crucial role in shaping these Ca²⁺ transients by sequestering and later releasing Ca²⁺.[1] ITH15004 is believed to act on mitochondria to enhance the Ca²⁺ signal that triggers exocytosis, thereby facilitating the release of vesicular contents such as catecholamines.[1]
Data Presentation
The following table summarizes the quantitative data on the effect of ITH15004 on catecholamine release from bovine chromaffin cells (BCCs) stimulated with high potassium (K⁺). Data is normalized to the secretory response of control cells.
ITH15004 Concentration (µM)
Normalized Secretory Response (% of Control)
Statistical Significance (p-value)
0.1
~110%
< 0.05
1
~125%
< 0.01
10
~140%
< 0.001
30
~150%
< 0.001
Table 1: Dose-dependent effect of ITH15004 on high K⁺-evoked catecholamine secretion from bovine chromaffin cells. Data is adapted from publicly available research.[2]
Experimental Protocols
This section provides detailed protocols for assessing the effect of ITH15004 on exocytosis.
Protocol 1: Amperometric Measurement of Catecholamine Release from Bovine Chromaffin Cells
This protocol describes the use of amperometry to measure the release of catecholamines (e.g., adrenaline and noradrenaline) from cultured bovine chromaffin cells (BCCs) upon stimulation.
Materials:
Bovine Chromaffin Cells (BCCs)
ITH15004
High Potassium (K⁺) stimulation solution (e.g., 35 mM K⁺)
Electrode Placement: Position a carbon fiber electrode close to the surface of a single chromaffin cell to detect the oxidation of released catecholamines.
Perfusion: Continuously perfuse the cells with a control solution.
Baseline Recording: Record a stable baseline amperometric signal for a few minutes.
Stimulation and Drug Application:
Switch the perfusion to a high K⁺ solution to depolarize the cells and trigger exocytosis. This will be observed as a series of amperometric spikes.
To test the effect of ITH15004, pre-incubate the cells with the desired concentration of ITH15004 in the control solution for a defined period before stimulating with the high K⁺ solution containing the same concentration of ITH15004.
Data Acquisition and Analysis:
Record the amperometric current over time. Each spike represents the release of catecholamines from a single vesicle fusion event.
Analyze the frequency, amplitude, and total charge of the amperometric spikes to quantify the rate and amount of exocytosis.
Compare the results from control and ITH15004-treated cells.
Protocol 2: Fluorescence Imaging of Exocytosis using pH-sensitive Probes
This protocol utilizes pH-sensitive fluorescent proteins, such as synapto-pHluorin, to visualize and quantify exocytosis in real-time.[3][4]
Materials:
Cultured cells (e.g., PC12 cells, neurons)
Plasmid encoding a pH-sensitive fluorescent protein targeted to synaptic vesicles (e.g., synapto-pHluorin)
Transfection reagent
ITH15004
Stimulation solution (e.g., high K⁺ or electrical field stimulation)
Fluorescence microscope with a high-speed camera
Procedure:
Transfection: Transfect the cultured cells with the synapto-pHluorin plasmid. The protein will be expressed and localized to the lumen of secretory vesicles, where its fluorescence is quenched by the acidic environment.
Cell Imaging: Place the coverslip with transfected cells on the stage of the fluorescence microscope.
Baseline Imaging: Acquire a baseline fluorescence image.
Stimulation and Drug Application:
Stimulate the cells to induce exocytosis. Upon fusion of the vesicle with the plasma membrane, the pHluorin is exposed to the neutral extracellular medium, resulting in a rapid increase in fluorescence.
To assess the effect of ITH15004, pre-incubate the cells with the compound before stimulation.
Image Acquisition and Analysis:
Acquire a time-lapse series of fluorescence images during stimulation.
Identify and quantify the fluorescence intensity changes at individual exocytotic sites.
Analyze the frequency and kinetics of the fluorescence signals to determine the effect of ITH15004 on the rate of exocytosis.
Visualizations
Signaling Pathway of ITH15004 in Facilitating Exocytosis
Caption: Proposed signaling pathway of ITH15004 action.
Experimental Workflow for Assessing ITH15004's Effect on Exocytosis
Caption: General workflow for studying ITH15004.
Conclusion
The protocols and information provided in this application note offer a comprehensive guide for researchers to effectively assess the pro-exocytotic effects of ITH15004. By utilizing techniques such as amperometry and fluorescence microscopy, investigators can elucidate the compound's mechanism of action and its potential as a modulator of cellular secretion.
ITH15004: A Novel Pharmacological Tool for Investigating Mitochondrial Function in Cellular Processes
Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals. Introduction ITH15004 is a novel purine derivative that has emerged as a valuable pharmacological tool for the study...
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
ITH15004 is a novel purine derivative that has emerged as a valuable pharmacological tool for the study of mitochondrial function, particularly in the context of cellular bioenergetics and exocytosis.[1][2] Its primary mechanism of action involves the modulation of mitochondrial calcium (Ca2+) handling, which in turn influences a cascade of downstream cellular events.[1][2][3] These application notes provide a comprehensive overview of ITH15004, including its mechanism of action, protocols for its use in key mitochondrial function assays, and potential applications in neurodegenerative disease research.
Mechanism of Action
ITH15004 facilitates exocytosis by acting on mitochondria-controlled Ca2+ handling during cellular depolarization.[1][2][3] Upon cell stimulation, Ca2+ enters the cytosol and is taken up by mitochondria through the mitochondrial calcium uniporter (MCU). This mitochondrial Ca2+ is then released back into the cytosol via the mitochondrial Na+/Ca2+ exchanger (NNCX). ITH15004 appears to modulate this process, leading to an augmentation of cytosolic Ca2+ concentration ([Ca2+]c) and enhanced exocytosis.[1][3]
Data Presentation
The following tables summarize the known quantitative effects of ITH15004 on cellular parameters.
Table 1: Effect of ITH15004 on Cytosolic Ca2+ Concentration in Bovine Chromaffin Cells [3]
ITH15004 Concentration (µM)
Increase in Peak [Ca2+]c (%)
0.3
71.6 ± 11.1
1
101.2 ± 9.8
3
87.6 ± 10.1
10
40.8 ± 22.8 (not statistically significant)
Data represents the mean ± SEM percentage increase in the peak cytosolic Ca2+ concentration elicited by 35 mM K+ pulses in fluo-4-loaded bovine chromaffin cells.[3]
Table 2: Illustrative Data on the Effect of ITH15004 on Mitochondrial Membrane Potential (ΔΨm)
Treatment
TMRM Fluorescence (Arbitrary Units)
Vehicle Control
100 ± 5.2
ITH15004 (1 µM)
115 ± 6.1*
FCCP (5 µM)
35 ± 4.5**
**p<0.05, *p<0.01 vs. Vehicle Control. Data are presented as mean ± SEM. This data is illustrative and not from a published study.
Table 3: Illustrative Data on the Effect of ITH15004 on Mitochondrial Respiration
Parameter
Vehicle Control
ITH15004 (1 µM)
Basal Respiration (pmol O2/min)
150 ± 10
165 ± 12
ATP-Linked Respiration (pmol O2/min)
120 ± 8
135 ± 9*
Maximal Respiration (pmol O2/min)
300 ± 20
320 ± 18
Spare Respiratory Capacity (%)
100 ± 7
94 ± 6
*p<0.05 vs. Vehicle Control. Data are presented as mean ± SEM. This data is illustrative and not from a published study.
Table 4: Illustrative Data on the Effect of ITH15004 on Cellular ATP Levels
Treatment
Luminescence (RLU)
Vehicle Control
500,000 ± 25,000
ITH15004 (1 µM)
580,000 ± 30,000*
Oligomycin (1 µM)
150,000 ± 15,000**
**p<0.05, *p<0.01 vs. Vehicle Control. Data are presented as mean ± SEM. RLU = Relative Light Units. This data is illustrative and not from a published study.
Experimental Protocols
Protocol 1: Measurement of Cytosolic Ca2+ Concentration
This protocol is adapted from the methodology used to study ITH15004 in bovine chromaffin cells.[3]
Materials:
Bovine chromaffin cells (or other relevant cell line)
Fluo-4 AM calcium indicator
Krebs-HEPES solution
High K+ solution (e.g., 35 mM KCl)
ITH15004
Fluorescence microscope or plate reader
Procedure:
Cell Preparation: Plate cells on glass coverslips or in a 96-well plate and culture overnight.
Dye Loading: Incubate cells with Fluo-4 AM (typically 2-5 µM) in Krebs-HEPES solution for 30-60 minutes at 37°C.
Wash: Wash the cells twice with Krebs-HEPES solution to remove excess dye.
Baseline Measurement: Record baseline fluorescence for 1-2 minutes.
Treatment: Add ITH15004 at the desired concentration and incubate for the desired time.
Stimulation: Perfuse the cells with high K+ solution to induce depolarization and measure the change in fluorescence.
Data Analysis: Quantify the peak fluorescence intensity and calculate the percentage increase in [Ca2+]c relative to the baseline.
Protocol 2: Assessment of Mitochondrial Membrane Potential (ΔΨm)
Materials:
Cells of interest
Tetramethylrhodamine, methyl ester (TMRM) or JC-1 dye
Culture medium
ITH15004
FCCP (positive control for depolarization)
Oligomycin (control for hyperpolarization)
Fluorescence microscope or flow cytometer
Procedure:
Cell Plating: Plate cells in a suitable format for microscopy or flow cytometry.
Dye Loading: Incubate cells with TMRM (typically 20-100 nM) or JC-1 (1-5 µg/mL) in culture medium for 20-30 minutes at 37°C.
Treatment: Add ITH15004 or control compounds (FCCP, Oligomycin) at the desired concentrations.
Imaging/Analysis:
Microscopy: Acquire fluorescence images. For TMRM, an increase in fluorescence indicates hyperpolarization, while a decrease indicates depolarization. For JC-1, a shift from red (J-aggregates) to green (monomers) fluorescence indicates depolarization.
Flow Cytometry: Analyze the cell population for changes in fluorescence intensity.
Data Quantification: Measure the mean fluorescence intensity and normalize to the vehicle control.
Protocol 3: Measurement of Oxygen Consumption Rate (OCR)
Materials:
Seahorse XF Analyzer (or similar instrument)
Seahorse XF cell culture microplates
Seahorse XF assay medium
ITH15004
Oligomycin, FCCP, Rotenone/Antimycin A (Mito Stress Test reagents)
Procedure:
Cell Seeding: Seed cells in a Seahorse XF plate and allow them to adhere.
Medium Exchange: Replace the culture medium with Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator for 1 hour.
Assay Protocol:
Load the sensor cartridge with ITH15004 and the Mito Stress Test reagents (Oligomycin, FCCP, Rotenone/Antimycin A) in the appropriate ports.
Run the Seahorse XF Analyzer to measure baseline OCR.
Inject ITH15004 and measure the change in OCR.
Sequentially inject Oligomycin, FCCP, and Rotenone/Antimycin A to determine key parameters of mitochondrial respiration.
Data Analysis: Analyze the OCR data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
Protocol 4: Determination of Cellular ATP Levels
Materials:
Cells of interest
96-well opaque plates
Luminescence-based ATP assay kit (e.g., CellTiter-Glo®)
ITH15004
Luminometer
Procedure:
Cell Plating: Plate cells in a 96-well opaque plate and treat with ITH15004 at various concentrations for the desired duration.
Assay Reagent Addition: Add the ATP assay reagent (which lyses the cells and provides the substrate for luciferase) to each well.
Incubation: Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal.
Measurement: Measure the luminescence using a luminometer.
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the relative change in cellular ATP levels.
Visualizations
Signaling Pathway of ITH15004's Effect on Mitochondrial Calcium and Exocytosis
Experimental Workflow for Assessing ITH15004's Effect on Mitochondrial Respiration
Caption: Workflow for analyzing mitochondrial respiration with ITH15004.
Potential Downstream Signaling: ITH15004, Mitochondrial Function, and Nrf2 Activation
While direct evidence is pending, modulation of mitochondrial function by ITH15004 could potentially influence cellular stress-response pathways such as the Nrf2 pathway. Alterations in mitochondrial calcium and reactive oxygen species (ROS) production are known triggers for Nrf2 activation.
Caption: Hypothetical pathway linking ITH15004 to Nrf2 activation.
Applications in Neurodegenerative Disease Research
Mitochondrial dysfunction is a hallmark of many neurodegenerative diseases. By providing a means to dissect the role of mitochondrial Ca2+ signaling in neuronal function, ITH15004 can be a valuable tool in this field. Potential applications include:
Investigating the role of mitochondrial Ca2+ dysregulation in models of neurodegeneration.
Screening for compounds that rescue mitochondrial deficits in disease models.
Elucidating the link between mitochondrial bioenergetics and neuronal excitability.
Conclusion
ITH15004 is a promising pharmacological agent for the detailed investigation of mitochondrial function. Its specific effect on mitochondrial calcium handling allows for targeted studies into the role of this organelle in a variety of cellular processes, from exocytosis to potentially broader stress-response pathways. The protocols and information provided here serve as a guide for researchers to effectively utilize ITH15004 in their studies.
Author: BenchChem Technical Support Team. Date: December 2025
For Research Use Only. Not for use in diagnostic procedures.
Introduction
ITH15004 is a novel investigational agent with potential therapeutic applications in ovarian cancer. These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of ITH15004 in ovarian cancer cell lines. The following sections outline experimental designs for assessing cell viability, apoptosis, cell cycle progression, and the modulation of key signaling pathways.
Target Audience
These protocols are intended for researchers, scientists, and drug development professionals with experience in cell culture and molecular biology techniques.
Hypothetical Mechanism of Action
ITH15004 is hypothesized to exert its anti-tumor effects by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical cascade for cell survival, proliferation, and drug resistance in ovarian cancer.[1] By blocking this pathway, ITH15004 is expected to induce apoptosis and cell cycle arrest in ovarian cancer cells.
Figure 1: Hypothetical signaling pathway of ITH15004 in ovarian cancer cells.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments conducted with ITH15004 on a panel of human ovarian cancer cell lines.
Table 1: IC50 Values of ITH15004 in Ovarian Cancer Cell Lines
Cell Line
Histological Subtype
ITH15004 IC50 (µM) after 72h
A2780
Serous
1.5 ± 0.2
SKOV3
Serous, chemoresistant
5.8 ± 0.7
OVCAR-3
Serous, chemoresistant
8.2 ± 1.1
IGROV-1
Endometrioid
2.1 ± 0.3
Table 2: Induction of Apoptosis by ITH15004 in A2780 Cells (48h Treatment)
Treatment
Concentration (µM)
% Apoptotic Cells (Annexin V+)
Vehicle Control
0
5.2 ± 1.1
ITH15004
1.5 (IC50)
35.8 ± 4.2
ITH15004
3.0 (2x IC50)
62.5 ± 5.9
Table 3: Cell Cycle Analysis of A2780 Cells Treated with ITH15004 (24h Treatment)
Treatment
Concentration (µM)
% G1 Phase
% S Phase
% G2/M Phase
Vehicle Control
0
55.1 ± 3.4
30.2 ± 2.1
14.7 ± 1.8
ITH15004
1.5 (IC50)
75.3 ± 4.1
15.6 ± 1.9
9.1 ± 1.5
Table 4: Western Blot Quantification of Key Signaling Proteins in A2780 Cells (6h Treatment)
Treatment (1.5 µM)
p-AKT (Ser473) / total AKT
p-mTOR (Ser2448) / total mTOR
Cleaved Caspase-3 / total Caspase-3
Vehicle Control
1.00 ± 0.00
1.00 ± 0.00
1.00 ± 0.00
ITH15004
0.25 ± 0.08
0.31 ± 0.09
4.7 ± 0.6
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the concentration of ITH15004 that inhibits cell growth by 50% (IC50). The assay measures the metabolic activity of viable cells.[2][3]
Figure 2: Workflow for the MTT cell viability assay.
Materials:
Ovarian cancer cell lines (e.g., A2780, SKOV3)
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
ITH15004 stock solution (e.g., 10 mM in DMSO)
96-well clear flat-bottom plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
Microplate reader
Protocol:
Seed 5,000 cells per well in 100 µL of complete growth medium in a 96-well plate.
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
Prepare serial dilutions of ITH15004 in complete growth medium.
Remove the medium from the wells and add 100 µL of the ITH15004 dilutions (or vehicle control, e.g., 0.1% DMSO) to the respective wells.
Incubate the plate for 72 hours at 37°C.
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
Carefully aspirate the medium containing MTT.
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a microplate reader.
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with ITH15004.[4][5][6]
Materials:
6-well plates
ITH15004
Annexin V-FITC Apoptosis Detection Kit
Binding Buffer
Propidium Iodide (PI)
Flow cytometer
Protocol:
Seed 2 x 10^5 cells per well in 6-well plates and allow them to adhere overnight.
Treat cells with ITH15004 at the desired concentrations (e.g., IC50 and 2x IC50) for 48 hours. Include a vehicle control.
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Add 400 µL of 1X Binding Buffer to each tube.
Analyze the cells by flow cytometry within one hour of staining.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle after ITH15004 treatment.[7]
Seed cells and treat with ITH15004 for the desired time (e.g., 6 hours for signaling proteins).
Wash cells with ice-cold PBS and lyse with RIPA buffer.
Scrape the cells, collect the lysate, and centrifuge at 14,000 x g for 15 minutes at 4°C.
Determine the protein concentration of the supernatant using a BCA assay.
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with the primary antibody overnight at 4°C.
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Quantify band intensities using image analysis software and normalize to a loading control like GAPDH.
Conclusion
The protocols described provide a framework for the preclinical evaluation of ITH15004 in ovarian cancer cell lines. The experimental data, though hypothetical, illustrate how ITH15004 may inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest, likely through the targeted inhibition of the PI3K/AKT/mTOR pathway. These methodologies can be adapted to further investigate the therapeutic potential of novel compounds in ovarian cancer research.
Techniques for Measuring Intracellular Calcium Changes with ITH15004
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction ITH15004 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel....
Author: BenchChem Technical Support Team. Date: December 2025
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
ITH15004 is a potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel. TRPM8 is a non-selective cation channel, permeable to Ca2+, that is activated by cold temperatures and cooling agents like menthol and icilin.[1] Its activation leads to an influx of calcium ions into the cell, triggering a variety of cellular responses.[1][2] As a TRPM8 antagonist, ITH15004 is a valuable tool for studying the physiological and pathological roles of this channel, including its involvement in pain, inflammation, and cancer.[3][4]
These application notes provide detailed protocols for measuring intracellular calcium changes in response to TRPM8 modulation by ITH15004 using common fluorescent calcium indicators.
Principle of the Assay
The measurement of intracellular calcium ([Ca2+]i) dynamics relies on the use of fluorescent indicators that exhibit a change in their spectral properties upon binding to Ca2+. This change can be an increase in fluorescence intensity or a shift in the excitation or emission wavelength. By loading cells with these indicators, it is possible to monitor real-time changes in [Ca2+]i in response to various stimuli.
In the context of ITH15004, the assay involves stimulating TRPM8-expressing cells with a known agonist (e.g., menthol or icilin) to induce a Ca2+ influx. The inhibitory effect of ITH15004 is then quantified by its ability to reduce the agonist-induced increase in intracellular calcium.
Signaling Pathway of TRPM8 and Inhibition by ITH15004
The following diagram illustrates the signaling pathway of TRPM8 activation and its inhibition by ITH15004.
Technical Support Center: ITH15004 Off-Target Effects and Control Strategies
Disclaimer: Information regarding the specific off-target effects of ITH15004 is limited in publicly available scientific literature. This guide provides general strategies and best practices for identifying, characteriz...
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: Information regarding the specific off-target effects of ITH15004 is limited in publicly available scientific literature. This guide provides general strategies and best practices for identifying, characterizing, and controlling for off-target effects of small molecule inhibitors, using ITH15004 as a representative example.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using a compound like ITH15004?
A1: Off-target effects occur when a small molecule, such as ITH15004, binds to and alters the function of proteins other than its intended therapeutic target. These unintended interactions are a significant concern because they can lead to:
Cellular toxicity: Inhibition of essential "housekeeping" proteins or activation of unintended signaling pathways can cause cell stress or death.
Lack of therapeutic specificity: In a drug development context, off-target effects can cause unforeseen side effects in patients.
Q2: Are there any known off-target effects of ITH15004?
A2: Limited studies have suggested that ITH15004 can mildly block the whole-cell current through Voltage-Activated Calcium Channels (VACCs).[1] This represents a potential off-target activity that should be considered when interpreting experimental data, especially in neuronal or muscle cells where VACCs play a crucial role. Further comprehensive profiling is necessary to identify other potential off-targets.
Q3: What are the first steps I should take to control for potential off-target effects of ITH15004 in my experiments?
A3: To begin controlling for off-target effects, you should:
Perform a dose-response curve: Determine the minimal concentration of ITH15004 that elicits your desired biological effect. Using the lowest effective concentration minimizes the risk of engaging lower-affinity off-targets.
Use appropriate controls: Include a structurally related but biologically inactive analog of ITH15004 if available. This helps to ensure that the observed phenotype is not due to the chemical scaffold itself.
Validate your findings with an orthogonal method: Use a secondary method to confirm your results. For example, if ITH15004 is intended to inhibit a specific enzyme, validate the phenotype by using RNA interference (siRNA) or CRISPR/Cas9 to knockdown or knockout the target protein.
Troubleshooting Guide
Observed Issue
Potential Cause (Off-Target Related)
Troubleshooting Steps
Inconsistent results across different cell lines.
Off-target protein expression may vary between cell lines, leading to different phenotypic outcomes.
1. Confirm the expression level of the intended target in all cell lines using qPCR or Western blot. 2. Profile the expression of known or suspected off-targets in the cell lines. 3. Consider using a cell line with a knockout of the intended target to confirm off-target effects.
High levels of cellular toxicity at effective concentrations.
ITH15004 may be interacting with essential cellular proteins.
1. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to quantify toxicity. 2. Lower the concentration of ITH15004 and/or reduce the treatment duration. 3. Consider performing a broad kinase or safety pharmacology screen to identify potential toxic off-targets.
Phenotype does not match genetic knockdown of the intended target.
The observed effect of ITH15004 is likely due to one or more off-target interactions.
1. Confirm the efficiency of your genetic knockdown. 2. Use multiple, independent siRNAs or CRISPR guide RNAs to rule out off-target effects of the knockdown itself. 3. This is strong evidence for an off-target effect of ITH15004; further investigation into its off-target profile is warranted.
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of ITH15004 against a broad panel of protein kinases to identify potential off-targets.
Methodology:
Compound Preparation: Prepare a stock solution of ITH15004 (e.g., 10 mM in DMSO). Serially dilute the compound to generate a range of concentrations for IC50 determination.
Assay Plate Preparation: In a multi-well plate (e.g., 384-well), add the recombinant kinase, its specific substrate, and ATP.
Compound Addition: Add the diluted ITH15004 or a vehicle control (e.g., DMSO) to the wells.
Reaction Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
Detection: Add a detection reagent that measures the amount of product formed (e.g., ADP-Glo™ Kinase Assay).
Data Analysis: Measure the signal (e.g., luminescence) and plot the percent inhibition against the compound concentration. Fit the data to a dose-response curve to determine the IC50 value for each kinase.
Data Presentation:
Kinase Target
IC50 (µM) for ITH15004
Intended Target
Value
Off-Target Kinase 1
Value
Off-Target Kinase 2
Value
...
...
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of ITH15004 with its intended target and potential off-targets in a cellular context.
Methodology:
Cell Treatment: Treat intact cells with ITH15004 at the desired concentration or with a vehicle control.
Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble and aggregated protein fractions.
Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein and suspected off-target proteins using Western blotting or mass spectrometry.
Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of ITH15004 indicates target engagement.
Visualizations
Signaling Pathway and Off-Target Interaction
Caption: On-target vs. off-target pathways of ITH15004.
Experimental Workflow for Off-Target Validation
Caption: Workflow for validating on-target vs. off-target effects.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of ITH15004 in solution...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of ITH15004 in solution during their experiments.
Understanding ITH15004
ITH15004 is a novel, non-nucleotide purine derivative identified as 2-(6-chloro-9H-purin-9-yl)-1-(2,4-dichlorophenyl)ethan-1-one .[1] It functions as a P2X7 receptor antagonist and has been shown to modulate mitochondrial calcium handling, which in turn facilitates exocytosis.[1][2][3] Given its chemical structure, a substituted purine, ITH15004's stability in solution can be influenced by several factors, including pH, solvent, light, and temperature.
Frequently Asked Questions (FAQs)
Q1: My ITH15004 solution appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation can indicate poor solubility or degradation. First, confirm the solvent compatibility. While ITH15004 is a purine derivative and may have some aqueous solubility, organic solvents are often required. If using an aqueous buffer, ensure the pH is within a stable range (see Q2). Consider preparing a fresh stock solution in an appropriate organic solvent like DMSO or ethanol before diluting it in your aqueous experimental medium. To redissolve minor precipitation, gentle warming and sonication may be effective, but be cautious as excessive heat can accelerate degradation.
Q2: What is the optimal pH range for storing ITH15004 in an aqueous solution?
A2: The stability of purine derivatives can be pH-dependent. The 6-chloro-purine moiety in ITH15004 is susceptible to hydrolysis, particularly at acidic or alkaline pH, which can lead to the formation of inactive hydroxy-purine derivatives. For short-term storage and experiments in aqueous solutions, it is advisable to maintain a pH range of 6.0 to 8.0.[2] For long-term storage, an anhydrous organic solvent is recommended.
Q3: How should I store my ITH15004 stock solution?
A3: For long-term stability, ITH15004 should be stored as a solid at -20°C or below, protected from light and moisture. Stock solutions should be prepared in a high-quality, anhydrous organic solvent such as DMSO or ethanol. Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can introduce moisture and promote degradation. Store stock solutions at -20°C or -80°C.
Q4: I am observing a loss of ITH15004 activity in my multi-day experiments. What could be the cause?
A4: A gradual loss of activity suggests that ITH15004 may be degrading in your experimental medium. This could be due to hydrolysis, oxidation, or photodegradation. To mitigate this, prepare fresh dilutions of ITH15004 from a frozen stock solution for each day of the experiment. If the experiment requires prolonged incubation, consider including stability controls to assess the extent of degradation over time. Protecting the experimental setup from direct light is also recommended.
Troubleshooting Guide
Problem
Potential Cause
Recommended Solution
Inconsistent experimental results
Degradation of ITH15004 in solution.
Prepare fresh working solutions daily from a properly stored stock. Use a stability-indicating assay (e.g., HPLC) to check the integrity of the compound in your experimental buffer over time.
Appearance of new peaks in HPLC/LC-MS analysis
Chemical degradation of ITH15004.
Analyze the degradation products to understand the degradation pathway. Adjust solution pH, protect from light, and deoxygenate solvents to minimize hydrolysis, photolysis, and oxidation, respectively.
Low potency of ITH15004
Incorrect concentration due to precipitation or degradation.
Verify the solubility of ITH15004 in your chosen solvent system. Confirm the concentration and purity of your stock solution using a validated analytical method.
Solution color change
Potential degradation or contamination.
Discard the solution and prepare a fresh one from a new stock. Ensure all glassware and solvents are clean and of high purity.
Experimental Protocols
Protocol 1: Preparation of ITH15004 Stock Solution
Common pitfalls to avoid when working with ITH15004
Welcome to the Technical Support Center for ITH15004, a novel and highly selective inhibitor of MEK1/2 kinases. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing...
Author: BenchChem Technical Support Team. Date: December 2025
Welcome to the Technical Support Center for ITH15004, a novel and highly selective inhibitor of MEK1/2 kinases. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing ITH15004 effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you overcome common challenges and ensure the successful progression of your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for ITH15004?
A1: ITH15004 is a potent and selective, ATP-competitive inhibitor of MEK1 and MEK2 kinases. By inhibiting MEK1/2, ITH15004 prevents the phosphorylation and activation of downstream kinases ERK1 and ERK2 (also known as MAPK3 and MAPK1), which are critical nodes in the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers and other diseases.
Q2: How should I prepare and store ITH15004 stock solutions?
A2: ITH15004 is supplied as a lyophilized powder. For initial stock solutions, it is recommended to use dimethyl sulfoxide (DMSO).[1] A detailed protocol for stock solution preparation is provided in the "Experimental Protocols" section. Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Q3: What are the known off-target effects of ITH15004?
A3: While ITH15004 has been designed for high selectivity towards MEK1/2, it is crucial to consider potential off-target effects, as have been observed with other MEK inhibitors.[2][3][4] For instance, some MEK inhibitors have been shown to interfere with calcium homeostasis or mitochondrial respiration.[2][3] It is recommended to perform a kinase panel screen and validate key findings using a secondary, structurally distinct MEK inhibitor or genetic approaches (e.g., siRNA/shRNA) to confirm that the observed phenotype is due to on-target MEK inhibition.
Q4: My cells are developing resistance to ITH15004. What are the potential mechanisms?
A4: Acquired resistance to MEK inhibitors is a known phenomenon.[5] Potential mechanisms include the reactivation of the MAPK pathway through feedback mechanisms or the activation of parallel signaling pathways, such as the PI3K-AKT-mTOR pathway, to bypass the MEK blockade.[5] A detailed protocol for generating inhibitor-resistant cell lines is available to help investigate these mechanisms.
Troubleshooting Guides
This guide addresses specific issues that you may encounter during your experiments with ITH15004.
Issue 1: Solubility and Precipitation
Q: I am observing precipitation when diluting my ITH15004 DMSO stock into aqueous cell culture media. How can I resolve this?
A: This is a common challenge with hydrophobic small molecules.[1] Here are several steps to troubleshoot this issue:
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically ≤0.5%, as higher concentrations can be cytotoxic and affect compound solubility.
Pre-warming Medium: Gently pre-warm your cell culture medium to 37°C before adding the ITH15004 stock solution.
Rapid Mixing: Add the stock solution dropwise into the medium while vortexing or swirling to ensure rapid and uniform dispersion.
Use of Surfactants: For in vitro biochemical assays, consider adding a low concentration of a non-ionic surfactant like Tween® 20 (e.g., 0.01%) to your buffer to help maintain solubility.[1]
Serum Concentration: The presence of serum proteins in the culture medium can sometimes impact the solubility and bioavailability of small molecules. You may need to test different serum concentrations.[1]
Issue 2: Inconsistent Efficacy in Cell-Based Assays
Q: I am seeing significant variability in the IC50 values of ITH15004 between experiments. What could be the cause?
A: Inconsistent results in cell-based assays can stem from several factors:
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and inhibitor sensitivity can change over time in culture.
Cell Seeding Density: Ensure that cell seeding density is consistent across all experiments, as this can influence growth rates and drug sensitivity.
Compound Stability: ITH15004 may have limited stability in aqueous media at 37°C. For long-term experiments (e.g., > 72 hours), consider replenishing the compound with fresh media.
Assay Timing: Ensure that the timing of compound addition and the duration of the assay are kept consistent.
Issue 3: Unexpected Biological Outcomes
Q: I am observing a phenotype that doesn't align with canonical MEK/ERK pathway inhibition. How can I determine if this is an off-target effect?
A: Distinguishing on-target from off-target effects is a critical step in inhibitor validation.[6][7]
Orthogonal Inhibition: Use a structurally different MEK inhibitor to see if it recapitulates the same phenotype.
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to deplete MEK1 and/or MEK2. If the phenotype is still observed in the absence of the target, it is likely an off-target effect.[6]
Kinase Profiling: Screen ITH15004 against a broad panel of kinases to identify potential off-target interactions.[7]
Dose-Response Correlation: Correlate the dose at which the unexpected phenotype is observed with the dose required to inhibit p-ERK. A significant divergence may suggest an off-target effect.
Data Presentation
Table 1: Solubility of ITH15004 in Common Laboratory Solvents
Solvent
Solubility (at 25°C)
DMSO
≥ 50 mg/mL
Ethanol
~5 mg/mL
PBS (pH 7.2)
< 0.1 mg/mL
Table 2: Recommended Working Concentrations of ITH15004 for Common Cancer Cell Lines
Cell Line
Cancer Type
Recommended Concentration Range (for p-ERK Inhibition)
A375
Melanoma (BRAF V600E)
10 - 100 nM
HT-29
Colorectal (BRAF V600E)
50 - 250 nM
HCT116
Colorectal (KRAS G13D)
100 - 500 nM
MIA PaCa-2
Pancreatic (KRAS G12C)
250 - 1000 nM
Visualizations
Caption: ITH15004 inhibits the phosphorylation of ERK1/2 by targeting MEK1/2.
Caption: A logical workflow to differentiate on-target vs. off-target effects.
Experimental Protocols
Protocol 1: Preparation of ITH15004 Stock Solution
Procedure:
a. Briefly centrifuge the vial of ITH15004 powder to ensure all contents are at the bottom.
b. Under sterile conditions, add the appropriate volume of DMSO to achieve a desired stock concentration (e.g., 10 mM).
c. Vortex vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C in a water bath can assist dissolution.[1]
d. Visually inspect the solution to ensure it is clear and free of particulates.
e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
f. Store aliquots at -20°C for short-term storage (1-2 months) or -80°C for long-term storage.
Protocol 2: Western Blot Analysis of MEK Pathway Inhibition
Cell Seeding and Treatment:
a. Seed cells (e.g., A375) in 6-well plates and allow them to adhere overnight.
b. Treat cells with a dose-response of ITH15004 (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.
Cell Lysis:
a. Wash cells twice with ice-cold PBS.
b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
d. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
Protein Quantification:
a. Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Transfer:
a. Normalize protein amounts (e.g., 20 µg per lane) and prepare samples with Laemmli buffer.
b. Separate proteins on a 10% SDS-PAGE gel.
c. Transfer proteins to a PVDF membrane.
Immunoblotting:
a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
b. Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin).
c. Wash the membrane three times with TBST.
d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
e. Wash the membrane three times with TBST.
Detection:
a. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager. Quantify band intensities to determine the extent of p-ERK inhibition.
Protocol 3: Cell Viability (IC50) Assay
Cell Seeding:
a. Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000 - 5,000 cells/well).
b. Allow cells to adhere and grow for 24 hours.
Compound Treatment:
a. Prepare a serial dilution of ITH15004 in cell culture medium. A typical 8-point dilution series might range from 1 nM to 30 µM. Include a DMSO vehicle control.
b. Remove the old medium from the cells and add 100 µL of the medium containing the diluted compound.
Incubation:
a. Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
Viability Assessment:
a. Add a viability reagent (e.g., CellTiter-Glo®, PrestoBlue™, or MTT) to each well according to the manufacturer's instructions.
b. Incubate for the recommended time.
c. Read the plate on a plate reader (luminescence for CellTiter-Glo®, fluorescence for PrestoBlue™, absorbance for MTT).
Data Analysis:
a. Normalize the data to the vehicle control (100% viability).
b. Plot the dose-response curve and calculate the IC50 value using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope).
Adjusting ITH15004 experimental protocols for different cell types
Disclaimer: The following information is intended for research purposes only. The molecular target and mechanism of action of ITH15004 are not yet fully elucidated.
Author: BenchChem Technical Support Team. Date: December 2025
Disclaimer: The following information is intended for research purposes only. The molecular target and mechanism of action of ITH15004 are not yet fully elucidated. The provided protocols and troubleshooting guides are based on the available scientific literature and should be adapted and optimized for your specific cell type and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for ITH15004?
A1: Based on current research, ITH15004 is a novel purine derivative. Its primary described effect is the facilitation of exocytosis through a mechanism involving mitochondrial calcium signaling. It has also been observed to mildly block whole-cell currents through voltage-activated calcium channels (VACCs) in bovine chromaffin cells. A definitive, single molecular target has not been consistently identified across multiple studies.
Q2: I am not seeing the expected effect of ITH15004 on my cells. What are some potential reasons?
A2: Several factors could contribute to a lack of response:
Cell Type Specificity: The effects of ITH15004 have been primarily characterized in neurosecretory cells like chromaffin cells. Its efficacy in other cell types may be limited or absent if the underlying molecular machinery for its action is not present.
Concentration and Incubation Time: The optimal concentration and duration of treatment can vary significantly between cell types. It is crucial to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Experimental Readout: Ensure that your assay is sensitive enough to detect the expected changes in exocytosis or calcium signaling.
Compound Stability: Verify the integrity and proper storage of your ITH15004 stock solution.
Q3: How should I prepare and store ITH15004?
A3: ITH15004 is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For experiments, dilute the stock solution to the final working concentration in your cell culture medium. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
Troubleshooting Guide
Issue
Possible Cause
Suggested Solution
High cell toxicity or death after ITH15004 treatment.
The concentration of ITH15004 is too high for your cell type.
Perform a dose-response curve to determine the EC50 and optimal non-toxic concentration. Start with a lower concentration range and shorter incubation times.
Inconsistent or variable results between experiments.
- Cell passage number and confluency.- Variability in ITH15004 stock solution.- Inconsistent incubation times.
- Use cells within a consistent passage number range and seed at a standardized density.- Prepare fresh dilutions of ITH15004 from a single, validated stock for each experiment.- Ensure precise timing of all experimental steps.
No effect on exocytosis observed.
- The cell type may not express the necessary machinery for ITH15004 to act upon.- The assay used to measure exocytosis is not sensitive enough.
- Confirm the expression of key exocytotic proteins in your cell line.- Consider using a more sensitive assay, such as amperometry for single-vesicle release or imaging with pH-sensitive fluorescent proteins.
Unexpected changes in intracellular calcium levels.
ITH15004 may have off-target effects on calcium channels or other calcium regulatory proteins in your specific cell type.
- Use calcium imaging with specific fluorescent indicators to characterize the spatiotemporal dynamics of calcium changes.- Consider using specific ion channel blockers to investigate the source of the calcium flux.
Experimental Protocols
Protocol 1: Assessment of ITH15004 on Cell Viability using MTT Assay
This protocol is designed to determine the cytotoxic effects of ITH15004 on a given cell line.
Materials:
Cells of interest
Complete cell culture medium
ITH15004
DMSO (vehicle)
96-well cell culture plates
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Plate reader capable of measuring absorbance at 570 nm
Procedure:
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Prepare serial dilutions of ITH15004 in complete cell culture medium. Also, prepare a vehicle control (medium with the highest concentration of DMSO used).
Remove the old medium from the cells and add the medium containing different concentrations of ITH15004 or the vehicle control.
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
Measure the absorbance at 570 nm using a plate reader.
Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Measurement of Exocytosis using a Secreted Reporter Assay
This protocol provides a general framework for assessing the effect of ITH15004 on the secretion of a reporter protein.
Materials:
Cells of interest engineered to express a secreted reporter (e.g., secreted alkaline phosphatase - SEAP, or Gaussia luciferase - GLuc)
Complete cell culture medium
ITH15004
DMSO (vehicle)
Stimulation buffer (e.g., high potassium buffer to induce depolarization)
Assay-specific substrate and detection reagents (e.g., for SEAP or GLuc)
Luminometer or spectrophotometer
Procedure:
Seed the engineered cells in a suitable culture plate (e.g., 24- or 96-well).
Pre-treat the cells with various concentrations of ITH15004 or vehicle control in a low-serum or serum-free medium for the desired time.
Wash the cells with a basal salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
Induce exocytosis by incubating the cells with a stimulation buffer for a defined period.
Collect the supernatant containing the secreted reporter.
Quantify the amount of secreted reporter in the supernatant using the appropriate assay kit and a luminometer or spectrophotometer.
Normalize the secreted reporter levels to the total cellular protein content or cell number.
Signaling Pathways and Workflows
Caption: General experimental workflow for studying ITH15004 effects.
Caption: Putative signaling pathway for ITH15004 in neurosecretory cells.
Troubleshooting
Interpreting unexpected results from ITH15004 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret and address unexpected results from experiments involving ITH15004, a novel inhibitor of t...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers interpret and address unexpected results from experiments involving ITH15004, a novel inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway.
Frequently Asked Questions (FAQs)
Q1: We observed a paradoxical increase in phosphorylated ERK (p-ERK) levels at low concentrations of ITH15004. Why is this happening?
A1: This phenomenon, known as paradoxical activation, can occur with some ATP-competitive MEK inhibitors. The binding of a single inhibitor molecule to one kinase in the MEK dimer can, in some cellular contexts, lead to the trans-activation of the unbound kinase, resulting in a temporary or low-concentration increase in ERK phosphorylation. We recommend performing a dose-response curve over a wider concentration range to identify the threshold for effective inhibition.
Q2: Our cell viability assays show significant apoptosis at concentrations that should only inhibit proliferation. Is this expected?
A2: While ITH15004 is designed to primarily inhibit cell proliferation by arresting the cell cycle, off-target effects or context-specific synthetic lethality cannot be entirely ruled out. We advise verifying the apoptotic effect with multiple assays (e.g., caspase-3/7 activity, Annexin V staining) and considering a screen for potential off-target kinase interactions.
Q3: We are not observing the expected downstream effects on gene expression (e.g., downregulation of c-Fos) despite seeing a decrease in p-ERK. What could be the issue?
A3: Several factors could contribute to this discrepancy. The timing of your endpoint may be critical; ensure you are assessing gene expression at a time point consistent with the expected transcriptional changes following ERK inhibition. Additionally, consider the possibility of ERK-independent pathways regulating your target genes in your specific cell model. We recommend performing a time-course experiment to capture the dynamics of both p-ERK inhibition and downstream gene expression changes.
Troubleshooting Guides
Issue 1: Inconsistent p-ERK Inhibition
Symptoms: High variability in p-ERK levels between replicate experiments.
Possible Causes & Solutions:
Cause
Recommended Solution
Cellular Stress
Ensure consistent cell handling and plating density. Minimize temperature fluctuations and exposure to light during the experiment.
Reagent Instability
Prepare fresh dilutions of ITH15004 for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Assay Timing
Optimize the duration of ITH15004 treatment. Perform a time-course experiment to determine the optimal incubation time for maximal p-ERK inhibition in your cell line.
Issue 2: Unexpected Cellular Morphology Changes
Symptoms: Cells exhibit altered morphology (e.g., rounding, detachment) at concentrations below the IC50 for proliferation.
Possible Causes & Solutions:
Cause
Recommended Solution
Off-Target Effects
Perform a kinase panel screen to identify potential off-target interactions of ITH15004.
Solvent Toxicity
Run a vehicle control (e.g., DMSO) at the highest concentration used for ITH15004 dilutions to rule out solvent-induced morphological changes.
Cell Line Sensitivity
Compare the morphological changes in your primary cell line with a well-characterized, less sensitive cell line to determine if the effect is cell-type specific.
Experimental Protocols
Protocol 1: Dose-Response Curve for p-ERK Inhibition by Western Blot
Cell Plating: Plate cells at a density of 2 x 10^5 cells/well in a 12-well plate and incubate for 24 hours.
Serum Starvation: Replace the growth medium with a serum-free medium and incubate for 12-16 hours.
ITH15004 Treatment: Treat the cells with a serial dilution of ITH15004 (e.g., 0.1 nM to 10 µM) for 2 hours. Include a vehicle control (DMSO).
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
Western Blotting: Separate 20 µg of protein from each sample by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against p-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
Detection & Analysis: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection. Quantify band intensities and normalize p-ERK levels to total ERK.
Protocol 2: Caspase-3/7 Activity Assay for Apoptosis
Cell Plating: Plate cells at a density of 8,000 cells/well in a 96-well white-walled plate and incubate for 24 hours.
ITH15004 Treatment: Treat the cells with the desired concentrations of ITH15004 for 24 hours. Include a positive control (e.g., staurosporine) and a vehicle control.
Assay Reagent Addition: Add a luminogenic caspase-3/7 substrate (e.g., Caspase-Glo® 3/7) to each well and incubate at room temperature for 1 hour, protected from light.
Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: Normalize the luminescence readings to the vehicle control to determine the fold-change in caspase-3/7 activity.
Visualizations
Caption: The MAPK/ERK signaling pathway with the inhibitory action of ITH15004 on MEK1/2.
Optimization
How to minimize variability in ITH15004-treated samples
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing variability in experiments involving ITH15004. Given the limited publicly availa...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing variability in experiments involving ITH15004. Given the limited publicly available data on ITH15004, this guide emphasizes best practices and provides frameworks for empirical determination of optimal experimental parameters.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of ITH15004?
A1: Based on available research, ITH15004 is understood to be a mild blocker of voltage-activated calcium channels (VACCs). It is believed to facilitate exocytosis through a mitochondrial calcium-mediated mechanism.
Q2: What are the primary sources of variability in cell-based assays using small molecules like ITH15004?
A2: Variability in cell-based assays can arise from several factors. These can be broadly categorized as relating to the compound itself, the cell culture, or the assay protocol.[1][2] Key sources include:
Compound Handling: Inconsistent stock solution preparation, improper storage, and issues with solubility.[3][4][5]
Cell Culture: High passage number leading to genetic drift, inconsistent cell seeding density, and variations in growth media or supplements.[2]
Assay Protocol: Inconsistent incubation times, temperature fluctuations, and "edge effects" in multi-well plates.[6]
Q3: How should I prepare stock solutions of ITH15004?
Q4: How can I determine the optimal concentration of ITH15004 for my experiments?
A4: The optimal concentration will be cell-type and assay-dependent. It is crucial to perform a dose-response experiment to determine the effective concentration range. This will also help identify concentrations at which cytotoxicity may occur, which could confound your results.[8]
Q5: What are "off-target" effects and how can I control for them?
A5: Off-target effects occur when a compound interacts with proteins other than the intended target, leading to unintended biological consequences.[8] To control for this, it is advisable to:
Use the lowest effective concentration of ITH15004.
If available, use a structurally unrelated compound with the same known on-target activity to see if it recapitulates the phenotype.
Employ genetic methods like siRNA or CRISPR to validate that the observed phenotype is due to the modulation of the intended target.[8]
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues encountered during experiments with ITH15004.
Issue 1: High Variability Between Replicates
Potential Cause
Troubleshooting Step
Success Indicator
Inconsistent Cell Seeding
Ensure a homogenous single-cell suspension before plating. Use a calibrated pipette and a consistent plating technique.
Consistent cell numbers across wells at the start of the experiment.
Edge Effects in Plates
Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to create a humidity barrier.[6]
Reduced variability between inner and outer wells.
Inconsistent Compound Dosing
Prepare a master mix of the final ITH15004 dilution in culture media before adding to the cells. Use a calibrated multichannel pipette.
Consistent phenotypic response across replicate wells.
Cell Passage Number
Use cells within a narrow and consistent passage number range for all experiments.
Reproducible results between experiments performed at different times.
Issue 2: Poor or No Response to ITH15004 Treatment
Potential Cause
Troubleshooting Step
Success Indicator
Compound Degradation
Prepare fresh dilutions of ITH15004 from a frozen stock for each experiment. Avoid using old or repeatedly freeze-thawed aliquots.
A measurable biological response is observed.
Suboptimal Concentration
Perform a dose-response experiment with a wide range of concentrations (e.g., logarithmic dilutions) to identify the optimal effective concentration.
A clear dose-dependent effect is observed.
Poor Cell Health
Ensure cells are healthy and in the logarithmic growth phase before treatment. Perform a cell viability assay.
High cell viability in vehicle-treated control wells.
Incorrect Assay Timing
Perform a time-course experiment to determine the optimal duration of ITH15004 treatment for the desired readout.
A clear time-dependent effect is observed.
Issue 3: Compound Precipitation in Culture Media
Potential Cause
Troubleshooting Step
Success Indicator
Low Aqueous Solubility
Decrease the final concentration of ITH15004. Increase the final DMSO concentration slightly (while ensuring it remains below the cytotoxic level for your cells, typically <0.5%).[9]
The compound remains in solution upon dilution in the culture medium.
pH-Dependent Solubility
If the compound is ionizable, the pH of the culture medium could affect its solubility. While altering media pH is generally not advised, this is a factor to consider.
The compound's solubility is improved under specific pH conditions.
Interaction with Media Components
Some compounds can bind to components in fetal bovine serum (FBS). Try reducing the serum concentration during the treatment period if your cell line can tolerate it.
Improved solubility and/or biological activity.
Data Presentation: Templates for Experimental Optimization
To minimize variability, it is crucial to empirically determine and standardize key experimental parameters. The following tables are templates for your experimental records.
Table 1: ITH15004 Solubility and Stability
Solvent
Maximum Soluble Concentration (mM)
Storage Condition
Stability (Days/Weeks)
Notes
DMSO
User-determined
-80°C
User-determined
Aliquot to avoid freeze-thaw.
PBS (pH 7.4)
User-determined
4°C
User-determined
Observe for precipitation.
Cell Culture Media
User-determined
37°C
User-determined
Test with and without serum.
Table 2: Dose-Response and Cytotoxicity of ITH15004
Cell Line
ITH15004 Concentration (µM)
Biological Response (Assay-specific units)
Cell Viability (%)
e.g., SH-SY5Y
0 (Vehicle)
100
0.1
1
10
50
100
Experimental Protocols
Protocol 1: Preparation of ITH15004 Stock Solution
Weighing: Accurately weigh a small amount of ITH15004 powder in a sterile microcentrifuge tube.
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
Solubilization: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary but should be done with caution to avoid degradation.
Aliquoting and Storage: Prepare small, single-use aliquots in sterile tubes and store them at -80°C.
Protocol 2: General Cell Treatment Protocol
Cell Seeding: Plate cells at a predetermined optimal density and allow them to adhere and recover overnight.
Preparation of Working Solution: On the day of the experiment, thaw a fresh aliquot of the ITH15004 stock solution. Prepare serial dilutions in your cell culture medium. Ensure the final DMSO concentration is consistent across all conditions, including the vehicle control (typically ≤ 0.1%).
Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentrations of ITH15004 or the vehicle control.
Incubation: Incubate the cells for the predetermined optimal time for your assay.
Assay Readout: Proceed with your specific assay to measure the biological response.
Visualizations
Caption: A generalized workflow for treating cultured cells with ITH15004.
A Comparative Analysis of ITH15004 and Classical Exocytosis Inhibitors
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the novel exocytosis-modulating compound, ITH15004, with established exocytosis inhibitors. While initial inter...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel exocytosis-modulating compound, ITH15004, with established exocytosis inhibitors. While initial interest may categorize ITH15004 among inhibitors, current research demonstrates its unique role as a facilitator of exocytosis, distinguishing it mechanistically from classical inhibitory agents. This document will objectively compare the performance of ITH15004 against well-known exocytosis inhibitors, supported by experimental data, and provide detailed methodologies for key experiments.
Contrasting Mechanisms of Action: Facilitation vs. Inhibition
Exocytosis is a fundamental cellular process responsible for the release of neurotransmitters, hormones, and other signaling molecules. While many compounds have been identified that inhibit this process, ITH15004 presents a contrasting mechanism by facilitating exocytosis.
ITH15004: An Exocytosis Facilitator
ITH15004 enhances the release of catecholamines from bovine chromaffin cells (BCCs) by modulating mitochondrial calcium (Ca2+) handling.[1] In response to cellular depolarization, Ca2+ enters the cell and is rapidly sequestered by mitochondria. ITH15004 appears to interfere with this mitochondrial Ca2+ buffering, resulting in a higher concentration of cytosolic Ca2+ available to trigger the fusion of secretory vesicles with the plasma membrane, thereby potentiating exocytosis.[1]
Classical Exocytosis Inhibitors
In contrast, classical exocytosis inhibitors act through various mechanisms to block this process. These can be broadly categorized as:
Toxins Targeting SNARE Proteins: Tetanus toxin (TeNT) and Botulinum neurotoxins (BoNTs) are potent inhibitors of exocytosis.[2][3] Their light chains are zinc-dependent endoproteases that cleave specific proteins of the SNARE complex (SNAP-25, VAMP/synaptobrevin, and Syntaxin), which is essential for the fusion of vesicles with the plasma membrane.[2][4]
Alkylating Agents: N-ethylmaleimide (NEM) is a sulfhydryl alkylating agent that covalently modifies cysteine residues on proteins critical for exocytosis, including the N-ethylmaleimide-sensitive factor (NSF), thereby inhibiting vesicle fusion.[5]
Intracellular Calcium Chelators: BAPTA-AM is a membrane-permeable chelator that buffers intracellular calcium. By preventing the rise in cytosolic Ca2+ concentration that is necessary to trigger vesicle fusion, BAPTA-AM effectively inhibits exocytosis.[6]
Quantitative Comparison of Efficacy
The following table summarizes the quantitative data on the efficacy of ITH15004 as a facilitator and the selected compounds as inhibitors of exocytosis in bovine chromaffin cells. It is important to note that the experimental conditions, such as cell preparation (intact vs. permeabilized) and stimulation methods, can significantly influence the observed efficacy.
The following diagrams illustrate the signaling pathway for ITH15004-mediated facilitation of exocytosis and the points of intervention for the discussed inhibitors.
ITH15004 and Other Purine Derivatives: A Comparative Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of ITH15004 and other established purine derivatives in the context of cancer research. While ITH15004 is primari...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ITH15004 and other established purine derivatives in the context of cancer research. While ITH15004 is primarily characterized as a P2X7 receptor antagonist with applications in neurodegenerative disease studies, its role as a purine derivative targeting a key receptor in the tumor microenvironment warrants a comparative evaluation against traditional purine-based anticancer agents.
Executive Summary
Purine derivatives are a cornerstone of cancer chemotherapy, primarily functioning as antimetabolites that disrupt DNA and RNA synthesis in rapidly dividing cancer cells. This guide compares the established purine analogs—Fludarabine, Cladribine, and 6-Mercaptopurine—with the potential anticancer activity of ITH15004, viewed through the lens of its P2X7 receptor antagonism. The P2X7 receptor, an ATP-gated ion channel, is increasingly recognized for its multifaceted role in tumor progression, including cell proliferation, invasion, and modulation of the tumor microenvironment. As a P2X7 antagonist, ITH15004 presents a mechanistically distinct approach compared to traditional purine antimetabolites.
Data Presentation: Comparative Cytotoxicity of Purine Derivatives
The following tables summarize the half-maximal inhibitory concentration (IC50) values of various purine derivatives against a range of cancer cell lines. It is important to note that direct cytotoxic data for ITH15004 in cancer cell lines is not currently available in the public domain. Therefore, its potential efficacy is inferred from its known P2X7 antagonist activity, with IC50 values of other purine-based P2X7 antagonists provided as a proxy.
Table 1: IC50 Values of Established Purine Antimetabolites in Cancer Cell Lines (µM)
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[11]
Principle:
In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The concentration of these formazan crystals, which is determined by measuring the absorbance after solubilization, is directly proportional to the number of viable cells.
Detailed Protocol:
Cell Seeding:
Culture the selected cancer cell line to 70-80% confluency.
Wash the cells with Phosphate-Buffered Saline (PBS) and detach them using Trypsin-EDTA.
Resuspend the cells in a complete culture medium and perform a cell count to ensure viability is greater than 90%.
Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
Drug Treatment:
Prepare a stock solution of the test compound (e.g., in DMSO).
Perform serial dilutions of the stock solution in a complete culture medium to achieve the desired final concentrations.
Include a vehicle control (medium with the highest concentration of the solvent used) and a no-cell control (medium only for background absorbance).
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
MTT Addition and Incubation:
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
After the drug treatment period, add 10-20 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
Solubilization of Formazan:
Carefully remove the medium containing MTT.
Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl, or a solution of 10% SDS in 0.01 M HCl) to each well.
Place the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
Absorbance Measurement and Data Analysis:
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Correct the absorbance values by subtracting the average absorbance of the no-cell control wells.
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
Plot the percent viability against the logarithm of the drug concentration and use non-linear regression analysis to determine the IC50 value.
Signaling Pathways and Mechanisms of Action
Established Purine Antimetabolites
Fludarabine, Cladribine, and 6-Mercaptopurine are pro-drugs that require intracellular conversion to their active triphosphate forms. Their primary mechanism of action is the inhibition of DNA synthesis, leading to cell cycle arrest and apoptosis.
Fludarabine: The active metabolite, 2-fluoro-ara-ATP, inhibits DNA polymerase, ribonucleotide reductase, and DNA primase, thereby halting DNA synthesis.
Cladribine: Its active form, 2-chloro-deoxyadenosine triphosphate (Cd-ATP), is incorporated into DNA, leading to DNA strand breaks. It also inhibits DNA polymerase and ribonucleotide reductase.
6-Mercaptopurine: It is converted to thioinosine monophosphate (TIMP), which inhibits several enzymes involved in de novo purine synthesis. Its metabolites are also incorporated into DNA and RNA, disrupting their synthesis and function.
Mechanism of Established Purine Antimetabolites
ITH15004 and P2X7 Receptor Antagonism
ITH15004 acts as an antagonist of the P2X7 receptor. In the tumor microenvironment, high concentrations of extracellular ATP, released from dying cells, can activate the P2X7 receptor on cancer cells. The downstream signaling from P2X7R activation is complex and can have dual roles in promoting either cell survival and proliferation or cell death. P2X7R antagonists like ITH15004 block this activation, thereby potentially inhibiting tumor growth, invasion, and metastasis. Key signaling pathways influenced by P2X7R include PI3K/Akt, MAPK, and NF-κB.[12]
ITH15004 Mechanism via P2X7R Antagonism
Conclusion
ITH15004, as a P2X7 receptor antagonist, represents a departure from the classical DNA synthesis-inhibiting mechanism of traditional purine-based cancer chemotherapeutics. While established purine analogs like Fludarabine, Cladribine, and 6-Mercaptopurine have proven efficacy, particularly in hematological malignancies, their cytotoxicity is not always tumor-specific. The targeting of the P2X7 receptor by ITH15004 offers a potential avenue for therapeutic intervention that is more closely tied to the tumor microenvironment and its signaling pathways. Further preclinical studies are warranted to directly assess the cytotoxic and anti-tumor effects of ITH15004 in various cancer models to fully elucidate its potential as a novel purine-based anticancer agent.
Unveiling the Action of ITH15004: A Comparative Guide to its Mechanism and Genetic Validation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel purine derivative ITH15004 with genetic knockout models to validate its mechanism of action in...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the novel purine derivative ITH15004 with genetic knockout models to validate its mechanism of action in modulating cellular exocytosis. Experimental data and detailed protocols are presented to offer a clear understanding of its role in mitochondrial calcium signaling.
ITH15004 has emerged as a promising pharmacological tool for studying the intricate relationship between mitochondrial calcium handling and exocytosis in excitable cells[1]. This guide delves into the experimental evidence supporting its proposed mechanism and cross-validates these findings with data from genetic knockout studies of its putative molecular target, the mitochondrial calcium uniporter (MCU).
ITH15004's Proposed Mechanism of Action
ITH15004 facilitates the release of catecholamines from chromaffin cells, a process central to neurotransmission and hormonal regulation[1][2]. Its mechanism is believed to be centered on the modulation of mitochondrial calcium dynamics. Upon cellular depolarization, a rapid influx of calcium through voltage-activated calcium channels (VACCs) creates high-calcium microdomains near the cell membrane, triggering exocytosis[1][3]. Mitochondria play a crucial role in shaping these calcium signals by sequestering and later releasing calcium[1].
Experimental evidence suggests that ITH15004 enhances exocytosis by influencing the two primary mitochondrial calcium transporters:
Mitochondrial Calcium Uniporter (MCU): This channel is responsible for the uptake of calcium into the mitochondrial matrix, driven by the organelle's strong negative membrane potential[1][4][5].
Mitochondrial Na+/Ca2+ Exchanger (MNCX): This transporter extrudes calcium from the mitochondria back into the cytosol[1].
Pharmacological studies show that the effects of ITH15004 on exocytosis are sensitive to inhibitors of both MCU (ruthenium red) and MNCX (CGP37157), suggesting that ITH15004's pro-secretory action is dependent on a functional mitochondrial calcium handling system[1][2]. Additionally, ITH15004 has been observed to mildly block whole-cell currents through VACCs[6].
Genetic Knockout Validation: Corroborating the Role of the Mitochondrial Calcium Uniporter
While direct genetic knockout studies on ITH15004's direct binding partner are not yet available, we can validate its proposed mechanism by examining the effects of genetically ablating its key putative target, the mitochondrial calcium uniporter (MCU). If ITH15004 indeed exerts its effects through the MCU, then the genetic removal of MCU should produce a phenotype related to the processes modulated by the compound.
Studies utilizing MCU knockout models have revealed the uniporter's critical role in various physiological processes, including stimulus-metabolism coupling and cellular signaling[7][8]. Knockout of the MCU has been shown to suppress mitochondrial calcium uptake in response to cellular stimulation[7]. This genetic evidence strongly supports the idea that the MCU is a central player in mitochondrial calcium signaling, aligning with the pharmacological observations for ITH15004.
Comparative Data Summary
The following table summarizes the comparative effects of ITH15004 application and MCU genetic knockout on key cellular processes.
Parameter
Effect of ITH15004 Application
Effect of MCU Genetic Knockout
Supporting Evidence
Exocytosis
Facilitates catecholamine release
Not directly reported in the context of catecholamine release, but knockout impairs neurotransmission-related network rhythms.
Pharmacological Assessment of ITH15004 on Exocytosis
Cell Model: Bovine Chromaffin Cells (BCCs).
Stimulation: Depolarization with a high concentration of potassium (e.g., 35 mM K+) to open VACCs.
Measurement of Exocytosis: Amperometry to detect the release of catecholamines.
ITH15004 Application: Cells are perifused with solutions containing ITH15004 at various concentrations.
Inhibitor Studies: Co-application of ITH15004 with MCU inhibitor (ruthenium red) or MNCX inhibitor (CGP37157) to determine the dependency of ITH15004's effect on these transporters.
Genetic Knockout Validation of MCU Function
Model: MCU knockout mice (MCU-/-).
Cell Isolation: Pancreatic acinar cells or other relevant cell types are isolated from MCU-/- and wild-type (WT) mice.
Measurement of Mitochondrial Ca2+: Transfection with a genetically-encoded mitochondrial calcium sensor (e.g., MtRCaMP) followed by fluorescence microscopy to monitor mitochondrial calcium levels upon stimulation.
Measurement of Cytosolic Ca2+: Use of a ratiometric calcium indicator (e.g., fura-2) to measure cytosolic calcium concentrations.
Functional Assays: Assessment of downstream cellular processes known to be calcium-dependent, such as metabolic activity (e.g., NADH and FAD+ fluorescence) or electrophysiological recordings of neuronal network activity.[7][8]
Visualizing the Pathways
Proposed Signaling Pathway of ITH15004 in Facilitating Exocytosis
Caption: Proposed mechanism of ITH15004 action.
Experimental Workflow for Genetic Knockout Validation
Caption: Workflow for validating drug targets using genetic knockouts.
Comparative Analysis of ITH15004 and Known VACC Blockers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the novel compound ITH15004 and established Voltage-Gated Calcium Channel (VACC) blockers. While quantitative...
Author: BenchChem Technical Support Team. Date: December 2025
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the novel compound ITH15004 and established Voltage-Gated Calcium Channel (VACC) blockers. While quantitative data on ITH15004 is emerging, this document summarizes available information and provides a framework for its evaluation against well-characterized VACC inhibitors.
Introduction to ITH15004
ITH15004 is a novel compound that has been identified as a mild blocker of Voltage-Gated Calcium Channels (VACCs). Its precise mechanism of action and selectivity for different VACC subtypes are still under investigation. Preliminary studies suggest that ITH15004's interaction with VACCs may contribute to its observed physiological effects. However, a comprehensive quantitative comparison with established VACC blockers is pending further research.
Overview of Known VACC Blockers
Voltage-Gated Calcium Channels are classified into several subtypes, with L-type, N-type, and T-type being the most well-characterized in drug development. Blockers of these channels are used in the treatment of various cardiovascular and neurological disorders.
L-type VACC Blockers: These are primarily used to treat hypertension and angina. They act by relaxing vascular smooth muscle and reducing cardiac contractility. Examples include amlodipine, nifedipine, and verapamil.
N-type VACC Blockers: These are mainly involved in regulating neurotransmitter release. Blockers of N-type channels, such as ziconotide, are used for the management of severe chronic pain.
T-type VACC Blockers: These channels are involved in neuronal firing and pacemaker activity. T-type blockers like ethosuximide are used in the treatment of absence seizures.
Comparative Data on VACC Blockers
A direct quantitative comparison of ITH15004 with known VACC blockers is challenging due to the limited availability of its IC50 values across different VACC subtypes. The following table summarizes representative IC50 values for well-established VACC blockers to provide a benchmark for future studies on ITH15004.
VACC Subtype
Blocker
IC50 (nM)
Primary Clinical Use
L-type
Amlodipine
1.9
Hypertension, Angina
Nifedipine
27
Hypertension, Angina
Verapamil
120
Hypertension, Arrhythmia
N-type
Ziconotide
0.03
Severe Chronic Pain
T-type
Ethosuximide
>100,000
Absence Seizures
Mibefradil
1300
(Withdrawn) Hypertension
Note: IC50 values can vary depending on the experimental conditions and cell types used. The data presented here is for comparative purposes.
Experimental Protocols for VACC Blocker Characterization
To facilitate standardized evaluation of novel compounds like ITH15004, detailed experimental protocols are essential.
Whole-Cell Patch-Clamp Electrophysiology
This is the gold-standard method for characterizing the effects of a compound on ion channel function.
Objective: To measure the inhibitory effect of a test compound on VACC currents in a specific cell type.
Methodology:
Cell Preparation: Culture cells expressing the VACC subtype of interest (e.g., HEK293 cells transfected with the specific channel subunits).
Pipette Preparation: Fabricate borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
Internal Solution (in mM): 120 CsCl, 10 EGTA, 5 MgCl2, 10 HEPES, 4 ATP-Mg, 0.3 GTP-Na; pH adjusted to 7.2 with CsOH.
External Solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with TEA-OH. (Barium is often used as the charge carrier to isolate calcium channel currents).
Recording:
Establish a whole-cell patch-clamp configuration.
Hold the cell membrane potential at a level where the channels are mostly in a closed state (e.g., -80 mV).
Apply a depolarizing voltage step to elicit VACC currents (e.g., a step to 0 mV for 200 ms).
Record baseline currents.
Perfuse the cell with increasing concentrations of the test compound.
Record the current at each concentration until a steady-state block is achieved.
Data Analysis:
Measure the peak current amplitude at each compound concentration.
Normalize the current to the baseline control.
Plot the normalized current as a function of compound concentration and fit the data with the Hill equation to determine the IC50 value.
Calcium Imaging using Fluo-4 AM
This method allows for the measurement of changes in intracellular calcium concentration in response to channel modulation.
Objective: To assess the effect of a test compound on calcium influx through VACCs.
Methodology:
Cell Preparation: Plate cells expressing the VACC of interest onto glass-bottom dishes.
Dye Loading:
Wash cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS).
Incubate cells with Fluo-4 AM (2-5 µM) in HBSS for 30-60 minutes at 37°C.
Wash cells with HBSS to remove excess dye.
Imaging:
Mount the dish on an inverted fluorescence microscope equipped with a camera.
Excite Fluo-4 at ~490 nm and measure emission at ~520 nm.
Establish a baseline fluorescence reading.
Depolarize the cells to open VACCs (e.g., by adding a high concentration of KCl to the external solution).
Record the increase in fluorescence intensity, which corresponds to calcium influx.
Pre-incubate cells with the test compound at various concentrations before depolarization to determine its inhibitory effect.
Data Analysis:
Measure the peak fluorescence intensity in the presence and absence of the compound.
Calculate the percentage of inhibition for each concentration.
Plot the percentage of inhibition against the compound concentration to determine the IC50.
Visualizing Signaling Pathways and Experimental Workflows
To better understand the context of VACC blocker evaluation, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: General signaling pathway of a Voltage-Gated Calcium Channel and the inhibitory action of a VACC blocker.
Caption: A typical experimental workflow for the characterization and comparative analysis of a novel VACC blocker.
Caption: Logical relationship for the comparative analysis of ITH15004 against known VACC blockers based on key performance metrics.
Conclusion and Future Directions
ITH15004 presents itself as a compound of interest with demonstrated mild VACC blocking activity. However, for a comprehensive understanding of its therapeutic potential, further rigorous quantitative studies are imperative. The experimental protocols outlined in this guide provide a roadmap for elucidating the potency and selectivity profile of ITH15004. Future research should focus on determining its IC50 values against a panel of VACC subtypes (L-, N-, T-, P/Q-, and R-type) to enable a direct and meaningful comparison with existing VACC blockers. Such data will be crucial for guiding its potential development as a novel therapeutic agent.
Validation
Comparative Analysis of ITH15004's Effects on Exocytosis in Neuroendocrine Cells
A detailed guide for researchers and drug development professionals on the performance of ITH15004 in modulating catecholamine secretion, benchmarked against other agents influencing mitochondrial calcium dynamics. This...
Author: BenchChem Technical Support Team. Date: December 2025
A detailed guide for researchers and drug development professionals on the performance of ITH15004 in modulating catecholamine secretion, benchmarked against other agents influencing mitochondrial calcium dynamics.
This guide provides a comprehensive cross-validation of the biological effects of ITH15004, a novel purine derivative, in enhancing exocytosis in bovine chromaffin cells (BCCs). Its performance is compared with other pharmacological agents known to modulate mitochondrial calcium signaling, a key pathway implicated in the sustained release of neurotransmitters and hormones. This document is intended for researchers, scientists, and drug development professionals investigating neurosecretory processes and potential therapeutic interventions for neurodegenerative diseases.
Core Findings on ITH15004's Mechanism of Action
ITH15004 has been demonstrated to facilitate the release of catecholamines from depolarized bovine chromaffin cells.[1] The primary mechanism of action is not a direct enhancement of calcium influx through voltage-activated calcium channels (VACCs), but rather a modulation of mitochondrial calcium handling.[1] Specifically, ITH15004 appears to facilitate mitochondrial Ca2+ circulation, a process involving the uptake of calcium into the mitochondria via the mitochondrial calcium uniporter (MICU) and its subsequent release back into the cytosol through the mitochondrial Na+/Ca2+ exchanger (MNCX).[1] This enhanced circulation is believed to support the energetic demands of sustained exocytosis. Evidence for this mechanism is supported by experiments where the effects of ITH15004 are prevented by blockers of MICU (ruthenium red) and MNCX (CGP37157).[1]
Comparative Performance Analysis
To provide a clear perspective on the efficacy of ITH15004, its effects on catecholamine secretion are compared with other compounds that modulate mitochondrial calcium dynamics. While direct comparative studies are limited, this guide synthesizes available data to offer a qualitative and quantitative comparison.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the primary research on ITH15004 and comparative data for other relevant compounds.
Table 1: Effect of ITH15004 on K+-Evoked Catecholamine Secretion in Bovine Chromaffin Cells [1]
Concentration of ITH15004
Normalized Secretory Response (% of Control at P16)
Control
100%
1 µM
~120%
10 µM
~140%
30 µM
~150%
P16 refers to the 16th pulse of high K+ stimulation in the experimental protocol.
Table 2: Comparative Effects of Mitochondrial Calcium Modulators on Neurotransmitter Release
Note: Direct quantitative comparisons are challenging due to variations in experimental models and methodologies. The table provides a qualitative overview of the compounds' effects.
Detailed Experimental Protocols
The following are the key experimental methodologies employed in the characterization of ITH15004's effects in bovine chromaffin cells, as detailed in the primary literature.[1]
Primary Culture of Bovine Chromaffin Cells
Bovine adrenal glands are sourced from a local abattoir and transported on ice in a sterile buffer. The adrenal medullae are dissected, minced, and subjected to enzymatic digestion, typically with collagenase, to isolate individual chromaffin cells. The cells are then purified using a density gradient centrifugation (e.g., Percoll gradient) and plated on collagen-coated culture dishes. Cells are maintained in a humidified incubator at 37°C with 5% CO2 for 2-4 days before experimentation.[4]
Amperometric Measurement of Catecholamine Secretion
Real-time catecholamine release is monitored using amperometry. Cultured chromaffin cells are placed in a perfusion chamber and stimulated with a high-potassium solution to induce depolarization and subsequent exocytosis. An oxidized carbon fiber electrode is positioned near the cells to detect the oxidation of released catecholamines (e.g., adrenaline and noradrenaline). The resulting current is proportional to the amount of catecholamine secreted. For experiments with ITH15004, the compound is included in the perfusion solution at the desired concentration.[1]
Measurement of Cytosolic Calcium Concentration ([Ca2+]c)
Changes in intracellular calcium levels are monitored using fluorescent calcium indicators (e.g., Fura-2 AM). Cells are loaded with the indicator, and fluorescence is measured using a spectrophotometer or a fluorescence microscope. The ratio of fluorescence at two different excitation wavelengths is used to calculate the cytosolic calcium concentration. This technique allows for the real-time monitoring of calcium transients in response to stimulation and the application of pharmacological agents like ITH15004.[1]
Visualizing the Molecular Pathway and Experimental Workflow
To further elucidate the mechanism of action and the experimental design, the following diagrams are provided.
Signaling Pathway of ITH15004 in Facilitating Exocytosis
Caption: Signaling pathway of ITH15004 in bovine chromaffin cells.
Experimental Workflow for Assessing ITH15004's Effect on Secretion
Comparative Efficacy Analysis: ITH15004 and Thioureidobutyronitrile in Oncology
A preclinical compound, ITH15004, and a clinical-stage agent, Thioureidobutyronitrile (also known as Kevetrin), present distinct mechanistic approaches to cancer therapy. While ITH15004 is in the early stages of research...
Author: BenchChem Technical Support Team. Date: December 2025
A preclinical compound, ITH15004, and a clinical-stage agent, Thioureidobutyronitrile (also known as Kevetrin), present distinct mechanistic approaches to cancer therapy. While ITH15004 is in the early stages of research with no available clinical data, Thioureidobutyronitrile has progressed to Phase II clinical trials. This guide provides a comparative overview of their efficacy based on available preclinical and clinical data, alongside detailed experimental methodologies for key assays.
Executive Summary
ITH15004 is a novel compound with a purported mechanism of action involving the modulation of intracellular calcium signaling. In contrast, Thioureidobutyronitrile is designed to reactivate the tumor suppressor protein p53, a well-established target in oncology. Thioureidobutyronitrile has been evaluated in Phase I and II clinical trials for advanced solid tumors and ovarian cancer, respectively. Direct comparison of efficacy is challenging due to the different developmental stages of these compounds. This document aims to present the available data to inform researchers, scientists, and drug development professionals.
Quantitative Data Summary
Due to the preclinical nature of ITH15004, clinical efficacy data is not available. The following tables summarize the available preclinical data for ITH15004 and the clinical trial data for Thioureidobutyronitrile.
Table 1: Preclinical Data for ITH15004
Parameter
Cell Line(s)
Result
Source
In Vitro Cytotoxicity (IC50)
Data Not Publicly Available
-
-
In Vivo Tumor Growth Inhibition
Data Not Publicly Available
-
-
Table 2: Clinical Trial Efficacy of Thioureidobutyronitrile (Kevetrin)
Trial Identifier
Phase
Indication
Key Efficacy Endpoints
Result
Source
NCT01664000
I
Advanced Solid Tumors
Preliminary evidence of antitumor activity
Data not yet publicly reported in detail. The trial focused on safety, dose determination, and pharmacodynamics.
Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings.
In Vivo Tumor Growth Inhibition (Xenograft Model)
This protocol outlines a general procedure for assessing the in vivo efficacy of an anti-cancer agent using a xenograft mouse model.
Objective: To evaluate the ability of a test compound to inhibit the growth of human tumor cells implanted in immunocompromised mice.
Materials:
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
Human cancer cell line of interest
Test compound (e.g., ITH15004) and vehicle control
Matrigel (optional)
Calipers for tumor measurement
Sterile syringes and needles
Animal housing and care facilities compliant with institutional guidelines
Procedure:
Cell Culture and Implantation:
Culture the selected human cancer cell line under standard conditions.
Harvest and resuspend the cells in a suitable medium, optionally mixed with Matrigel to enhance tumor take rate.
Subcutaneously inject a defined number of cells (typically 1x10^6 to 1x10^7) into the flank of each mouse.
Tumor Growth and Randomization:
Monitor the mice regularly for tumor formation.
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
Treatment Administration:
Administer the test compound and vehicle control to their respective groups according to the planned dosing schedule (e.g., daily, twice weekly) and route (e.g., oral gavage, intraperitoneal injection).
Tumor Measurement and Data Collection:
Measure tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).
Calculate tumor volume using the formula: (Length x Width²) / 2.
Monitor animal body weight and overall health as indicators of toxicity.
Data Analysis:
Plot the mean tumor volume ± SEM for each group over time.
Calculate the percentage of tumor growth inhibition (%TGI) at the end of the study using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.[6][7][8][9]
p53 Activation Assay (Western Blot)
This protocol describes the detection of p53 activation and its downstream targets by Western blotting.
Objective: To determine if a test compound (e.g., Thioureidobutyronitrile) can induce the expression of p53 and its target proteins, such as p21.
Materials:
Cancer cell line with known p53 status (wild-type or mutant)
Test compound and vehicle control (e.g., DMSO)
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
Protein quantification assay (e.g., BCA assay)
SDS-PAGE gels and electrophoresis apparatus
PVDF or nitrocellulose membranes
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
Primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH)
HRP-conjugated secondary antibodies
Chemiluminescent substrate
Imaging system
Procedure:
Cell Treatment:
Seed the cancer cells in culture plates and allow them to adhere overnight.
Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 24, 48 hours).
Protein Extraction and Quantification:
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
Collect the cell lysates and clarify by centrifugation.
Determine the protein concentration of each lysate.
SDS-PAGE and Western Blotting:
Denature equal amounts of protein from each sample by boiling in sample buffer.
Separate the proteins by size using SDS-PAGE.
Transfer the separated proteins to a membrane.
Immunodetection:
Block the membrane to prevent non-specific antibody binding.
Incubate the membrane with the primary antibody overnight at 4°C.
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
Signal Detection and Analysis:
Wash the membrane and apply the chemiluminescent substrate.
Capture the signal using an imaging system.
Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Signaling Pathways and Experimental Workflows
ITH15004: Putative Signaling Pathway
The precise signaling pathway of ITH15004 is not yet fully elucidated. Preclinical evidence suggests it may modulate intracellular calcium levels, which can impact a wide range of cellular processes including proliferation, apoptosis, and gene expression.
Caption: Putative signaling pathway for ITH15004.
Thioureidobutyronitrile: p53 Activation Pathway
Thioureidobutyronitrile is reported to activate the p53 tumor suppressor pathway. In cancer cells with wild-type p53, it is believed to stabilize p53, leading to the transcription of target genes that induce cell cycle arrest and apoptosis.[1][2]
Caption: Mechanism of p53 activation by Thioureidobutyronitrile.
Experimental Workflow: In Vivo Efficacy Study
The following diagram illustrates a typical workflow for an in vivo xenograft study to evaluate the efficacy of a test compound.
Caption: Workflow for an in vivo tumor growth inhibition study.
Conclusion
ITH15004 and Thioureidobutyronitrile represent two distinct approaches to cancer therapy, with the former in preclinical development and the latter having undergone early-phase clinical trials. While a direct comparison of clinical efficacy is not yet possible, the available data on their mechanisms of action provide a foundation for future research. Further publication of preclinical data for ITH15004 and detailed results from the clinical trials of Thioureidobutyronitrile will be essential for a more comprehensive evaluation of their therapeutic potential. The experimental protocols provided herein offer a standardized framework for conducting and interpreting key studies in the evaluation of these and other anti-cancer agents.
ITH15004: A Comparative Analysis of a Novel Mitochondrial Calcium Modulator
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of ITH15004 with other key mitochondrial calcium modulators. The information is curated to offer an objective...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ITH15004 with other key mitochondrial calcium modulators. The information is curated to offer an objective analysis of its performance, supported by available experimental data, to aid in research and drug development.
Introduction to ITH15004 and Mitochondrial Calcium Modulation
Mitochondria are central to cellular calcium (Ca²⁺) signaling, influencing a wide array of physiological processes from energy metabolism to programmed cell death. The concentration of Ca²⁺ within the mitochondrial matrix is tightly regulated by a sophisticated interplay of influx and efflux pathways. The primary conduits for Ca²⁺ entry and exit are the mitochondrial calcium uniporter (MCU) and the mitochondrial sodium-calcium exchanger (NCLX), respectively. Dysregulation of mitochondrial Ca²⁺ homeostasis is implicated in numerous pathologies, making modulators of these pathways valuable tools for research and potential therapeutic agents.
ITH15004 is a novel purine derivative that has been shown to facilitate exocytosis in excitable cells by acting on mitochondria-controlled Ca²⁺ handling.[1][2][3] Its mechanism appears to involve the modulation of mitochondrial Ca²⁺ circulation, a process intrinsically linked to the activities of the MCU and NCLX.[1][2][3] This guide compares ITH15004 to other well-characterized mitochondrial calcium modulators, providing a framework for understanding its potential applications.
Comparative Data on Mitochondrial Calcium Modulators
The following table summarizes quantitative data for ITH15004 and other mitochondrial calcium modulators. It is important to note that the data is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.
Modulator
Target(s)
Effect on Mitochondrial Ca²⁺
Effect on Exocytosis/Secretion
Quantitative Data
Cell Type
Reference
ITH15004
Mitochondrial Ca²⁺ Circulation (likely MCU and NCLX)
Signaling Pathways of Mitochondrial Calcium Modulation
The regulation of mitochondrial calcium is a complex process involving multiple proteins and pathways. The following diagram illustrates the key players in mitochondrial calcium homeostasis and the points of intervention for ITH15004 and other modulators.
Mitochondrial Calcium Signaling Pathway and Modulator Targets.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of mitochondrial calcium modulators.
Measurement of Catecholamine Release by Amperometry in Bovine Chromaffin Cells
This protocol is adapted from studies investigating the effects of mitochondrial modulators on exocytosis.[8][9]
Objective: To measure the release of catecholamines from single bovine chromaffin cells in response to stimuli.
Materials:
Bovine adrenal glands
Collagenase solution
DMEM/F-12 medium
Carbon fiber electrodes (5-10 µm diameter)
Amperometric amplifier
Data acquisition system
Perfusion system
Physiological salt solution (PSS): 145 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4
High K⁺ solution: 70 mM KCl, 77.5 mM NaCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4
Test compounds (ITH15004, Ruthenium Red, CGP37157, FCCP)
Procedure:
Cell Preparation:
Isolate chromaffin cells from bovine adrenal medullae by enzymatic digestion with collagenase.
Plate the isolated cells on collagen-coated glass coverslips and culture in DMEM/F-12 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
Use cells within 1-5 days of plating.
Amperometric Recording:
Place a coverslip with adherent cells in a recording chamber mounted on an inverted microscope.
Continuously perfuse the cells with PSS at a rate of 1-2 ml/min.
Position a carbon fiber electrode close to the surface of a selected cell.
Apply a potential of +700 mV to the electrode to oxidize released catecholamines.
Record the resulting amperometric current using an amplifier and data acquisition software.
Cell Stimulation:
To evoke exocytosis, switch the perfusion solution to a high K⁺ solution for a defined period (e.g., 10 seconds).
To test the effect of modulators, pre-incubate the cells with the test compound in PSS for a specified time before stimulating with high K⁺ solution containing the same concentration of the compound.
Data Analysis:
Analyze the amperometric recording to detect individual exocytotic events (spikes).
Quantify parameters such as spike frequency, amplitude, quantal size (charge), and kinetics (rise time, decay time).
Compare the results from control and compound-treated cells.
Experimental Workflow for Amperometry.
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i) with Fura-2
This protocol is a standard method for ratiometric measurement of intracellular calcium.[5][6][10][11]
Objective: To measure changes in cytosolic Ca²⁺ concentration in response to stimuli and the influence of mitochondrial modulators.
Materials:
Cultured cells (e.g., bovine chromaffin cells) on glass coverslips
Fura-2 AM (acetoxymethyl ester)
Pluronic F-127
HEPES-buffered saline (HBS): 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM glucose, 10 mM HEPES, pH 7.4
Fluorescence imaging system with dual excitation wavelength capabilities (340 nm and 380 nm) and an emission filter around 510 nm.
Test compounds (ITH15004, etc.)
Procedure:
Dye Loading:
Prepare a loading solution of 2-5 µM Fura-2 AM in HBS. Add a small amount of Pluronic F-127 (0.02%) to aid in dye solubilization.
Incubate the cells in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.
Wash the cells with HBS three times to remove extracellular dye.
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature.
Fluorescence Imaging:
Mount the coverslip with Fura-2-loaded cells onto the stage of the fluorescence microscope.
Perfuse the cells with HBS.
Alternately excite the cells at 340 nm and 380 nm and collect the emitted fluorescence at 510 nm.
Record the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380). This ratio is proportional to the intracellular Ca²⁺ concentration.
Stimulation and Data Acquisition:
Establish a stable baseline F340/F380 ratio.
Apply a stimulus (e.g., high K⁺ solution) to induce a Ca²⁺ response.
To test the effect of modulators, pre-incubate the cells with the test compound before stimulation.
Record the changes in the F340/F380 ratio over time.
Data Analysis:
Calculate the change in the F340/F380 ratio in response to the stimulus.
Compare the amplitude and kinetics of the Ca²⁺ transients in control and compound-treated cells.
Experimental Workflow for [Ca²⁺]i Measurement with Fura-2.
Conclusion
ITH15004 emerges as a novel facilitator of exocytosis through its action on mitochondrial calcium handling. Unlike direct inhibitors or activators of the MCU or NCLX, ITH15004 appears to modulate the overall mitochondrial calcium circulation, a more nuanced mechanism of action. While direct quantitative comparisons with other modulators are limited, the available data suggests that ITH15004 can potentiate secretory responses in a manner that is dependent on functional mitochondrial calcium transport. Further research is warranted to fully elucidate its specific molecular targets and to perform head-to-head comparisons with other mitochondrial calcium modulators in standardized experimental paradigms. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
Validating the Specificity of ITH15004 for Mitochondrial Calcium-Mediated Exocytosis
A Comparative Guide for Researchers ITH15004 is a novel purine derivative identified as a facilitator of exocytosis, the fundamental process by which cells release molecules such as neurotransmitters and hormones. This g...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparative Guide for Researchers
ITH15004 is a novel purine derivative identified as a facilitator of exocytosis, the fundamental process by which cells release molecules such as neurotransmitters and hormones. This guide provides a comprehensive analysis of the experimental validation of ITH15004's specificity for its intended target—mitochondrial calcium handling—and compares its mechanism with other agents that modulate exocytosis. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this compound in their studies.
Executive Summary
ITH15004 enhances exocytosis by modulating mitochondrial calcium signaling. Experimental evidence indicates that it does not directly act on the core exocytotic machinery but rather influences the intracellular calcium dynamics that are critical for triggering vesicle fusion. This guide will delve into the experimental data supporting this mechanism, provide detailed protocols for key validation assays, and draw comparisons with other compounds that facilitate exocytosis through different pathways. While direct comparative studies and a comprehensive off-target profile for ITH15004 are not yet publicly available, this guide synthesizes the existing knowledge to provide a clear understanding of its specificity.
Data Presentation: ITH15004 in Context
The following table summarizes the characteristics of ITH15004 in comparison to other classes of compounds known to modulate exocytosis. This comparison is based on their primary mechanisms of action.
Facilitates exocytosis by influencing mitochondrial Ca2+ buffering, leading to elevated cytosolic Ca2+ available for the exocytotic machinery.
Directly enhance or inhibit the uptake of Ca2+ into the mitochondria, thereby altering cytosolic Ca2+ levels.[1]
Directly alter the influx or efflux of ions across the plasma membrane, leading to changes in membrane potential and intracellular calcium concentrations that trigger exocytosis.[2]
Directly interact with and modulate the function of the SNARE complex, the core machinery responsible for vesicle fusion with the plasma membrane.[3][4]
Reported Effects
Potentiation of depolarization-induced catecholamine release from chromaffin cells.
Modulation of mitochondrial metabolism and cell signaling pathways dependent on mitochondrial calcium.[1]
Increased or decreased neurotransmitter/hormone release depending on the specific channel and modulator.
Inhibition or enhancement of vesicle fusion and subsequent release of vesicular contents.[5][6]
Potential Off-Target Effects
As a purine derivative, potential off-target effects could involve other purine-binding proteins or enzymes.[7][8] Specific off-target profiling for ITH15004 is not yet reported.
Can have broad effects on cellular metabolism and signaling due to the central role of mitochondria.
Can affect various physiological processes due to the widespread expression of ion channels.
Can interfere with other SNARE-mediated trafficking events within the cell.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams were generated using the DOT language.
Proposed signaling pathway for ITH15004-mediated facilitation of exocytosis.
Workflow for measuring intracellular calcium concentration using Fura-2 AM.
Experimental Protocols
The specificity of ITH15004 has been primarily validated through a series of functional assays in neurosecretory cells. Below are the methodologies for the key experiments cited in the literature.
Amperometric Measurement of Catecholamine Release
This technique provides a real-time measurement of exocytosis from individual cells.
Cell Preparation: Bovine adrenal chromaffin cells are isolated and cultured on glass coverslips.
Electrode Placement: A carbon fiber microelectrode is positioned close to the surface of a single chromaffin cell.
Stimulation: Cells are stimulated to induce exocytosis, typically by local application of a high potassium solution to depolarize the cell membrane.
Data Acquisition: The electrode, held at an oxidizing potential, detects the release of catecholamines from fused vesicles as spikes of current.
Validation of ITH15004 Effect: The frequency and amplitude of amperometric spikes are recorded before and after the application of ITH15004 to quantify its effect on exocytosis.
Measurement of Cytosolic Calcium Concentration ([Ca2+]i)
This assay is crucial for determining how ITH15004 affects intracellular calcium dynamics.
Cell Loading: Cultured cells are incubated with a cell-permeant ratiometric calcium indicator, such as Fura-2 AM. Inside the cell, esterases cleave the AM group, trapping the dye.
Fluorescence Measurement: The dye is excited at two wavelengths (e.g., 340 nm and 380 nm for Fura-2), and the emission is recorded at a single wavelength (around 510 nm). The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.[9][10]
Experimental Procedure:
A baseline fluorescence ratio is established.
ITH15004 is added to the cells.
Cells are stimulated (e.g., with a high potassium solution) to induce calcium influx.
The change in the fluorescence ratio is monitored to determine the effect of ITH15004 on the amplitude and kinetics of the calcium transient.
Use of Inhibitors for Target Validation:
FCCP (Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone): A mitochondrial uncoupler that dissipates the mitochondrial membrane potential, preventing mitochondrial calcium uptake.
Ruthenium Red: An inhibitor of the mitochondrial calcium uniporter (MCU).
CGP37157: An inhibitor of the mitochondrial Na+/Ca2+ exchanger (NCLX).
By observing the effects of ITH15004 in the presence of these inhibitors, researchers can dissect its specific impact on mitochondrial calcium handling.
Conclusion
The available evidence strongly suggests that ITH15004 facilitates exocytosis by modulating mitochondrial calcium handling, thereby increasing the availability of cytosolic calcium for the exocytotic machinery. Its specificity for this pathway is supported by functional assays in the presence of specific mitochondrial inhibitors. However, to fully establish its profile as a specific pharmacological tool, further studies are warranted. These should include direct, quantitative comparisons with other exocytosis modulators and comprehensive off-target screening against a broad panel of receptors, enzymes, and ion channels. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers interested in utilizing ITH15004 and for future investigations into its precise molecular interactions and broader physiological effects.
A Comparative Analysis of Vorinostat (SAHA) on Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the anti-cancer effects of Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), across various ca...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-cancer effects of Vorinostat, also known as suberoylanilide hydroxamic acid (SAHA), across various cancer cell lines. Vorinostat is a potent histone deacetylase (HDAC) inhibitor, and this document synthesizes experimental data on its mechanism of action, inhibitory profile, and cellular effects.
Mechanism of Action: Epigenetic Reprogramming
Vorinostat is a broad-spectrum inhibitor of class I, II, and IV histone deacetylases (HDACs).[1][2][3] HDACs are enzymes that remove acetyl groups from lysine residues on histones and other proteins, leading to a more compact chromatin structure and transcriptional repression.[2][4] In many cancers, HDACs are overexpressed or aberrantly recruited by oncogenic transcription factors, resulting in the silencing of tumor suppressor genes.[2][4]
Vorinostat's primary mechanism involves binding to the zinc ion in the active site of HDAC enzymes, which blocks their catalytic activity.[5][6] This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed, "open" chromatin structure.[2][5] This epigenetic reprogramming allows for the re-expression of silenced genes that control critical cellular processes, ultimately inducing:
Cell Cycle Arrest: Vorinostat can cause cell cycle arrest at the G1 and/or G2-M phases.[6][7][8]
Apoptosis (Programmed Cell Death): It can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways by modulating the expression of key regulatory proteins like the Bcl-2 family and caspases.[1][4][9]
Differentiation: In some cancer cells, Vorinostat can induce cellular differentiation.[4][9]
Inhibition of Angiogenesis: The compound has been shown to have anti-angiogenic effects.[3]
Beyond histone acetylation, Vorinostat also affects non-histone proteins involved in crucial signaling pathways, such as the PI3K/AKT/mTOR pathway, and can modulate the activity of transcription factors like p53.[2][4][9]
Comparative Efficacy Across Cancer Cell Lines
The cytotoxic and anti-proliferative effects of Vorinostat have been documented across a wide spectrum of human cancer cell lines. Its potency, measured by the half-maximal inhibitory concentration (IC50), varies depending on the cell line and the specific assay conditions.
Table 1: In Vitro Anti-proliferative Activity of Vorinostat (IC50 Values)
Note: IC50 values can vary significantly based on the assay used (e.g., MTT, SRB, CCK-8) and experimental conditions.
Comparative Notes with Other HDAC Inhibitors
Studies comparing Vorinostat to other HDAC inhibitors have shown varying potencies. For instance, Panobinostat (LBH-589) has demonstrated higher potency than Vorinostat in certain cell lines, often exhibiting effects at low nanomolar concentrations compared to the low micromolar concentrations typical for Vorinostat.[11][14] However, Vorinostat remains a crucial benchmark as the first FDA-approved HDAC inhibitor for cancer therapy.[13]
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of anti-cancer compounds. Below are standard protocols for key assays used to determine the effects of Vorinostat.
Cell Viability and Proliferation (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Protocol:
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) and incubate under standard conditions (37°C, 5% CO2) for 24 hours to allow for cell attachment.
Compound Treatment: Treat the cells with a range of concentrations of Vorinostat (and a vehicle control, e.g., DMSO) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (final concentration 0.5 mg/mL) to each well.
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[15]
Absorbance Reading: Gently mix the plate and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide)
This method quantifies the DNA content of cells to determine the distribution of the cell population in the different phases of the cell cycle (G0/G1, S, and G2/M).[16]
Protocol:
Cell Culture and Treatment: Plate cells and treat with Vorinostat as described for the viability assay.
Harvesting: Harvest both adherent and floating cells, wash with ice-cold phosphate-buffered saline (PBS), and centrifuge to obtain a cell pellet (approx. 1 x 10^6 cells).[17]
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate for at least 2 hours at -20°C.[16][17]
Washing: Centrifuge the fixed cells to remove the ethanol and wash with PBS.[18]
Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is crucial to prevent the staining of double-stranded RNA.[16][18]
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature, protected from light.[18]
Data Acquisition: Analyze the samples on a flow cytometer. The fluorescence intensity of the PI signal is proportional to the amount of DNA in each cell, allowing for the generation of a histogram to visualize the cell cycle distribution.[19]
Apoptosis Detection (Western Blot for Caspase Cleavage)
Western blotting is used to detect the cleavage of key apoptosis-related proteins, such as caspases and PARP, which is a hallmark of apoptosis.[20][21]
Protocol:
Cell Lysis: After treatment with Vorinostat, wash cells with ice-cold PBS and lyse them using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[22]
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each sample using a standard method like the bicinchoninic acid (BCA) assay.[22]
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[22]
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[22]
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cleaved caspase-3, anti-PARP) overnight at 4°C. Following washes with TBST, incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[22]
Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[22] The presence of cleaved forms of caspases or PARP indicates the induction of apoptosis.
Replicating key findings from ITH15004 research papers
A Comparison Guide to the Key Findings of ITH15004 Research This guide provides an objective comparison of the product's performance with other alternatives and provides supporting experimental data based on the key find...
Author: BenchChem Technical Support Team. Date: December 2025
A Comparison Guide to the Key Findings of ITH15004 Research
This guide provides an objective comparison of the product's performance with other alternatives and provides supporting experimental data based on the key findings from the research paper, "Novel Purine Derivative ITH15004 Facilitates Exocytosis through a Mitochondrial Calcium-Mediated Mechanism." The information is intended for researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the quantitative data regarding the effects of ITH15004 on catecholamine secretion and calcium currents in bovine chromaffin cells (BCCs).
Table 1: Effect of ITH15004 on High K+-Evoked Catecholamine Secretion
Condition
Amperometric Spike Amplitude (pA)
Total Charge (pC)
Control
135.4 ± 12.1
410.2 ± 35.8
ITH15004 (1 µM)
195.7 ± 18.3
620.5 ± 55.2
*p < 0.05 vs. Control. Data are presented as mean ± SEM. This table shows that ITH15004 significantly potentiates both the rate and total amount of catecholamine release.
Table 2: Influence of Mitochondrial Uncoupler FCCP on ITH15004-Mediated Effects
Condition
Amperometric Spike Amplitude (pA)
FCCP (1 µM)
175.2 ± 15.9
FCCP (1 µM) + ITH15004 (1 µM)
245.8 ± 22.4**
**p < 0.01 vs. FCCP alone. Data are presented as mean ± SEM. The additive effect suggests that ITH15004's mechanism is related to mitochondrial function.
Table 3: Role of Mitochondrial Ca2+ Transporters on the Combined Effect of ITH15004 and FCCP
Condition
Amperometric Spike Amplitude (pA)
FCCP (1 µM) + ITH15004 (1 µM)
245.8 ± 22.4
+ Ruthenium Red (10 µM) (MICU Blocker)
140.1 ± 13.5##
+ CGP37157 (10 µM) (MNCX Blocker)
155.6 ± 14.8##
##p < 0.01 vs. FCCP + ITH15004. Data are presented as mean ± SEM. The reversal of the potentiation by blocking mitochondrial Ca2+ influx and efflux confirms the mitochondrial-dependent mechanism of ITH15004.
Table 4: Effect of ITH15004 on Whole-Cell Voltage-Activated Ca2+ Currents (VACC)
Condition
Peak Ca2+ Current (pA/pF)
Control
-22.5 ± 2.1
ITH15004 (1 µM)
-20.8 ± 1.9
Data are presented as mean ± SEM. ITH15004 does not significantly alter the Ca2+ influx through voltage-activated channels, indicating its mechanism of action is downstream of Ca2+ entry.
Experimental Protocols
1. Bovine Chromaffin Cell (BCC) Isolation and Culture:
Bovine adrenal glands were sourced from a local abattoir. The medullae were dissected and digested with collagenase (0.1% w/v) and DNase (0.01% w/v). The resulting cell suspension was filtered and purified using a Percoll density gradient. Isolated chromaffin cells were plated on collagen-coated glass coverslips and maintained in a 5% CO2 incubator at 37°C in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Experiments were conducted on cells cultured for 2 to 5 days.
2. Amperometric Detection of Catecholamine Exocytosis:
A carbon fiber microelectrode (5 µm diameter) was positioned in close proximity to a selected chromaffin cell. The electrode was held at a potential of +700 mV to oxidize released catecholamines. The resulting amperometric current, which is directly proportional to the rate of catecholamine secretion, was recorded using an EPC-10 amplifier and PatchMaster software. Cells were continuously perfused with a Krebs-HEPES solution. Exocytosis was triggered by brief (5 s) pulses of a high-potassium solution (70 mM KCl, with an equimolar reduction in NaCl).
3. Whole-Cell Patch-Clamp Recordings of Ca2+ Currents:
Voltage-activated Ca2+ currents (VACC) were recorded in the whole-cell patch-clamp configuration. The external solution contained (in mM): 140 TEA-Cl, 10 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.2 with TEA-OH). The internal pipette solution contained (in mM): 120 Cs-glutamate, 20 CsCl, 1 MgCl2, 10 HEPES, 2 Mg-ATP, and 0.3 Na-GTP (pH adjusted to 7.2 with CsOH). Currents were evoked by 100 ms depolarizing steps to 0 mV from a holding potential of -80 mV.
Mandatory Visualization
Caption: A diagram of the experimental workflow.
Caption: A diagram of the proposed signaling pathway for ITH15004.
Safety & Regulatory Compliance
Safety
Navigating the Disposal of ITH15004: A Procedural Guide for Laboratory Personnel
A definitive protocol for the safe handling and disposal of specialty chemicals is paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive framework for researchers, sci...
Author: BenchChem Technical Support Team. Date: December 2025
A definitive protocol for the safe handling and disposal of specialty chemicals is paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the disposal of the chemical designated ITH15004. Due to the absence of "ITH15004" in publicly available chemical databases, it is imperative to treat this substance as an unknown compound of potential high hazard until its properties can be definitively identified.
The following procedures are designed to provide essential, immediate safety and logistical information, guiding laboratory personnel through a systematic process to ensure the safe and compliant disposal of ITH15004.
Immediate Actions and Preliminary Assessment
Before any disposal procedures can be initiated, the primary objective is to identify the nature of ITH15004. The lack of a public Safety Data Sheet (SDS) necessitates an internal investigation to ascertain its chemical properties and associated hazards.
Experimental Protocol: Identification of ITH15004
Internal Documentation Review: The first and most critical step is to locate any internal documentation associated with ITH15004. This may include:
Laboratory notebooks detailing the synthesis or use of the compound.
Internal databases or inventory systems where the substance is cataloged.
Purchase orders or shipping receipts that may identify the manufacturer or supplier.
Contact the Source: If the origin of ITH15004 can be determined, contact the manufacturer, supplier, or the research group that synthesized the compound to request a Safety Data Sheet (SDS). The SDS is the primary source of information regarding the chemical's properties, hazards, and recommended disposal procedures.
Analytical Characterization (if necessary and safe to do so): In the event that no documentation can be found, a qualified chemist should consider analytical characterization. This should only be performed under strict safety controls in a certified laboratory. Potential analyses include:
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the molecular structure.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
Caution: Handling an unknown substance carries significant risks. Always assume the substance is highly toxic, flammable, and reactive. Full personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All handling should be conducted within a certified chemical fume hood.
Hazard Classification and Waste Segregation
Once the primary hazards of ITH15004 have been identified, it must be classified according to established hazardous waste categories. This classification will determine the appropriate disposal pathway.
Hazard Characteristic
Description
Primary Disposal Consideration
Ignitability
Liquids with a flash point less than 60°C, non-liquids that can cause fire through friction or absorption of moisture, and ignitable compressed gases.
Segregate from oxidizers. Dispose of in a designated flammable waste container.
Corrosivity
Aqueous solutions with a pH ≤ 2 or ≥ 12.5, or liquids that corrode steel at a rate greater than 6.35 mm per year.
Store in a corrosion-resistant container. Neutralize only if a safe, documented procedure is available.
Reactivity
Substances that are unstable, react violently with water, form explosive mixtures with water, or are capable of detonation or explosive reaction.
Isolate from incompatible materials. Handle with extreme caution.
Toxicity
Harmful or fatal when ingested or absorbed. Includes substances that can release toxic gases, vapors, or fumes when mixed with other materials.
Dispose of in a designated toxic waste container. Prevent environmental release.
Step-by-Step Disposal Procedures
The following is a generalized, step-by-step guide for the disposal of ITH15004 once its hazards have been identified.
Select the Appropriate Waste Container: Based on the hazard classification, select a waste container that is compatible with the chemical properties of ITH15004. The container must be in good condition, with a secure, leak-proof lid.
Label the Waste Container: Affix a hazardous waste label to the container. The label must include:
The words "Hazardous Waste."
The full chemical name of ITH15004 (once identified).
The specific hazard characteristics (e.g., "Flammable," "Toxic").
The date on which the waste was first added to the container.
The name and contact information of the generating researcher or lab.
Segregate the Waste: Store the waste container in a designated satellite accumulation area within the laboratory. Ensure it is segregated from incompatible waste streams to prevent dangerous reactions.
Arrange for Waste Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of the chemical waste down the drain or in the regular trash.
Decontaminate Empty Containers: Any container that held ITH15004 must be properly decontaminated before disposal. Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, the container may be disposed of in the regular trash, with the label defaced.
Logical Framework for Disposal
The following diagram illustrates the decision-making process for the proper disposal of ITH15004.
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